6-Methoxy-4-methylpyridin-3-ylboronic acid
Description
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Properties
IUPAC Name |
(6-methoxy-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWTZURPSVMYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376723 | |
| Record name | (6-Methoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503184-35-8 | |
| Record name | B-(6-Methoxy-4-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503184-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid (CAS: 503184-35-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, applications, and a generalized experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Core Compound Information
This compound is a substituted pyridinylboronic acid derivative. Its unique structure, featuring a methoxy and a methyl group on the pyridine ring, makes it a valuable reagent for introducing this specific moiety into more complex molecules. It is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 503184-35-8 | [2] |
| Molecular Formula | C₇H₁₀BNO₃ | [2] |
| Molecular Weight | 166.97 g/mol | [2] |
| IUPAC Name | (6-methoxy-4-methylpyridin-3-yl)boronic acid | [2] |
| Canonical SMILES | CC1=CC(=C(N=C1)OC)B(O)O | |
| InChI Key | RLWTZURPSVMYGG-UHFFFAOYSA-N | [2] |
| Appearance | Solid (form may vary) | |
| Storage Temperature | 2-8°C | [1] |
Note: Specific physical properties such as melting point and detailed spectroscopic data are not consistently reported in publicly available literature and should be determined empirically or obtained from the supplier's certificate of analysis.
Applications in Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in biologically active compounds.
The boronic acid functional group is essential for this transformation, enabling the formation of new C-C bonds with aryl or heteroaryl halides and triflates. The resulting coupled products are often key intermediates in the development of drugs targeting a range of conditions, including central nervous system disorders.[1]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.
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// Edges pd0 -> oxidative_addition [label="R¹-X", color="#202124"]; oxidative_addition -> pd_complex [color="#202124"]; pd_complex -> transmetalation [color="#202124"]; r2_b_oh2 -> transmetalation [color="#202124"]; base -> transmetalation [style=dashed, color="#EA4335"]; transmetalation -> pd_r1_r2 [color="#202124"]; pd_r1_r2 -> reductive_elimination [color="#202124"]; reductive_elimination -> product [color="#202124"]; reductive_elimination -> pd0 [label="Regeneration", style=dashed, color="#4285F4"]; } // Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for each specific substrate pairing.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., 5-bromo-2-chloropyrimidine) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C) for the required time. Reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
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// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> workup; workup -> purify; purify -> product; } // Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds and the introduction of the 6-methoxy-4-methylpyridin-3-yl moiety into a wide range of molecular scaffolds. The provided protocols and information serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid is a heterocyclic boronic acid derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural features, combining a pyridine ring with a boronic acid moiety, make it a valuable building block for the construction of complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and an exploration of its relevance in drug discovery.
Core Physical and Chemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of closely related analogs and general knowledge of pyridinylboronic acids allow for a reliable estimation of its characteristics.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 6-Methoxy-3-pyridinylboronic acid (Isomer) | General Pyridinylboronic Acids |
| CAS Number | 503184-35-8[1] | 163105-89-3[2] | Varies |
| Molecular Formula | C₇H₁₀BNO₃[1] | C₆H₈BNO₃[2] | Varies |
| Molecular Weight | 166.97 g/mol [1] | 152.94 g/mol [2] | Varies |
| Appearance | White to off-white solid (presumed) | Solid[3] | Typically white to off-white solids |
| Melting Point | Not available | 135-140 °C[3] | Varies, often >100 °C |
| Boiling Point | Not available | Not available | Generally high, decomposition may occur |
| Solubility | Expected to be soluble in methanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | Not available | Generally soluble in polar organic solvents |
| pKa | Not available | Not available | Varies depending on substituents |
| Storage | 2-8°C, under inert atmosphere[2] | 2-8°C, under inert atmosphere[2] | Refrigeration, inert atmosphere |
Synthesis of this compound
Experimental Protocol: Synthesis via Halogen-Metal Exchange and Borylation
This protocol is a representative procedure based on established methods for the synthesis of similar pyridinylboronic acids.
Step 1: Halogenation of 2-Methoxy-4-methylpyridine
The starting material, 2-methoxy-4-methylpyridine, would first need to be regioselectively halogenated at the 3-position, likely via bromination or iodination, to introduce a suitable handle for the subsequent metal-halogen exchange.
Step 2: Halogen-Metal Exchange and Borylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the 3-halo-6-methoxy-4-methylpyridine (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Borylation: To the resulting lithium species, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
References
Synthesis and Characterization of 6-Methoxy-4-methylpyridin-3-ylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a representative synthetic pathway, details experimental protocols, and presents key characterization data. The information is intended to support researchers in the successful synthesis and application of this versatile compound.
Introduction
This compound (CAS No. 503184-35-8) is a substituted pyridinylboronic acid of significant interest in organic synthesis. Its structural features, including the electron-donating methoxy group and the methyl group on the pyridine ring, modulate its reactivity and make it a key intermediate in the development of novel pharmaceuticals and functional materials. Boronic acids are particularly valued for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 503184-35-8 |
| Molecular Formula | C₇H₁₀BNO₃ |
| Molecular Weight | 166.97 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on the proposed pathway.
Synthesis of 3-Bromo-6-methoxy-4-methylpyridine (Precursor)
A plausible route to the key precursor, 3-bromo-6-methoxy-4-methylpyridine, starts from commercially available 4-methyl-3-nitropyridine.
Caption: Synthesis of the key precursor, 3-Bromo-6-methoxy-4-methylpyridine.
Step 1: Reduction of 4-Methyl-3-nitropyridine
-
To a solution of 4-methyl-3-nitropyridine in methanol, add a catalytic amount of palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-methylpyridin-3-amine.
Step 2: Bromination of 4-Methylpyridin-3-amine (Sandmeyer Reaction)
-
Dissolve 4-methylpyridin-3-amine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at this temperature for a short period and then allow the reaction to warm to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-bromo-4-methylpyridine.
Step 3: Methoxylation of 3-Bromo-4-methylpyridine
-
To a solution of 3-bromo-4-methylpyridine in a suitable solvent such as methanol or an inert solvent like DMF, add sodium methoxide (NaOMe).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 3-bromo-6-methoxy-4-methylpyridine.
Synthesis of this compound (Miyaura Borylation)
An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Molecular Information
This compound is a substituted pyridinylboronic acid. The presence of the boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.
Molecular Structure
Below is the two-dimensional structure of this compound.

Caption: 2D Molecular Structure of this compound.
Physicochemical and Identification Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 166.97 g/mol [1][2] |
| Molecular Formula | C₇H₁₀BNO₃[1][2] |
| CAS Number | 503184-35-8[1] |
| Physical Form | Solid |
| Storage Temperature | 2-8°C[1] |
| IUPAC Name | (6-methoxy-4-methylpyridin-3-yl)boronic acid |
| SMILES | COC1=NC=C(C(=C1)C)B(O)O |
| InChI Key | RLWTZURPSVMYGG-UHFFFAOYSA-N |
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis. Its primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is a powerful tool for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The pyridine moiety is a common scaffold in many biologically active compounds, and this reagent provides a means to incorporate a substituted pyridine ring into a target molecule. It is particularly noted as an intermediate in the development of drugs targeting central nervous system disorders.[1]
Experimental Protocols
General Synthesis of Substituted Pyridinylboronic Acids
The synthesis of pyridinylboronic acids often involves a lithium-halogen exchange followed by borylation.
Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Halogenation of the Pyridine Ring
The synthesis would likely start from a corresponding halogenated precursor, such as 3-bromo-6-methoxy-4-methylpyridine.
Step 2: Lithium-Halogen Exchange and Borylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the 3-bromo-6-methoxy-4-methylpyridine in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78°C. The reaction is typically monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Borylation: To the resulting solution, add triisopropyl borate dropwise, again ensuring the temperature remains at -78°C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quenching and Work-up: The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.[4][5]
-
Reaction Setup: To a reaction vessel, add this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualized Workflow
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Stability and Storage of 6-Methoxy-4-methylpyridin-3-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key reagent in various chemical syntheses. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from structurally related pyridineboronic acids to offer best practice recommendations for handling and storage, ensuring the integrity and reactivity of the material.
Compound Overview
This compound is a heterocyclic boronic acid derivative. Such compounds are instrumental in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The stability of boronic acids is a critical factor in their successful application, as degradation can lead to diminished yields and the formation of impurities in synthetic procedures.
Recommended Storage Conditions and Stability
Proper storage is paramount to preserving the quality of this compound. The primary factors influencing its stability are temperature, moisture, air, and light.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] or -20°C[3][4] | Cool to cold temperatures slow down potential degradation pathways. The -20°C recommendation is common for long-term storage of sensitive reagents. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[3] | Pyridineboronic acids can be sensitive to air and moisture.[3] An inert atmosphere prevents oxidation and hydrolysis. |
| Container | Tightly sealed, opaque container | A tight seal prevents the ingress of moisture and air. Opaque containers protect the compound from light-induced degradation. Avoid metal containers.[3] |
| Handling | In a dry, well-ventilated area[3][5] | Minimize exposure to ambient air and humidity during handling. Use of a glovebox or similar controlled environment is recommended. |
Potential Degradation Pathways
-
Oxidative Decomposition: Exposure to air can lead to oxidation of the boronic acid group.
-
Protodeboronation: In the presence of moisture or protic solvents, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom.
-
Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic boroxines (anhydrides). This is often a reversible process. Some commercial products may contain varying amounts of the anhydride.[2]
Experimental Protocols for Stability Assessment
While specific protocols for this compound were not found, a general approach to assessing the stability of a boronic acid would involve the following:
Protocol: Accelerated Stability Study
-
Sample Preparation: Aliquot the this compound into several vials.
-
Stress Conditions: Expose the vials to a range of accelerated storage conditions, including:
-
Elevated temperatures (e.g., 40°C, 60°C)
-
High humidity (e.g., 75% RH)
-
Exposure to UV light
-
Exposure to ambient air
-
-
Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each condition.
-
Analysis: Analyze the purity and integrity of the compound using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify structural changes in the molecule.
-
Mass Spectrometry (MS): To determine the mass of any impurities, aiding in their identification.
-
-
Data Evaluation: Compare the analytical data from the stressed samples to a control sample stored under ideal conditions (e.g., -20°C, inert atmosphere) to determine the rate and nature of degradation.
Visualization of Storage and Handling Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability.
Caption: Workflow for maintaining the stability of this compound.
Safety and Handling Precautions
When handling this compound, it is important to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.[5]
By following these guidelines for storage, handling, and safety, researchers can ensure the integrity and reactivity of this compound for their synthetic applications.
References
A Technical Guide to the Solubility of 6-Methoxy-4-methylpyridin-3-ylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 6-Methoxy-4-methylpyridin-3-ylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document provides a comprehensive framework for its determination. This includes established experimental protocols and illustrative data from a structurally related compound, phenylboronic acid, to serve as a practical reference.
Introduction to this compound
This compound (CAS No: 503184-35-8) is a substituted pyridinylboronic acid. Boronic acids are a class of compounds that have gained significant attention in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Their utility in the formation of carbon-carbon bonds makes them invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] An understanding of the solubility of this specific boronic acid in various organic solvents is critical for its effective use in synthesis, purification, and formulation.
Physicochemical Properties (Predicted/Related Compounds):
While specific experimental data for this compound is scarce, data for related compounds can provide insights. For instance, the related compound (6-Methoxy-5-methylpyridin-3-yl)boronic acid has a molecular weight of 166.97 g/mol and a predicted LogP of -0.92158, suggesting a degree of polarity.[3]
Solubility of Boronic Acids in Organic Solvents: A General Overview
The solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides, known as boroxines, upon dehydration.[4] This process is often reversible and can be influenced by the solvent, temperature, and presence of water. Generally, the solubility of boronic acids is influenced by the polarity of the solvent and the potential for hydrogen bonding.
Due to the lack of specific quantitative data for this compound, the following table summarizes the solubility of phenylboronic acid, a common parent compound for this class, to provide a qualitative and quantitative reference point.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Molar Solubility (mol/L) at 25°C | Qualitative Solubility |
| Methanol | High | Freely Soluble |
| Acetone | Moderate | Soluble |
| Acetonitrile | Moderate | Soluble |
| Toluene | Low | Sparingly Soluble |
| Chloroform | Low | Sparingly Soluble |
| Methylcyclohexane | Very Low | Insoluble |
Note: This data is for phenylboronic acid and should be used as an illustrative guide. The actual solubility of this compound will vary based on its specific substituent effects.
Experimental Protocol for Determining Solubility: The Dynamic Method
A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic method, also known as the synthetic method.[4][5][6] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, acetone, acetonitrile, toluene)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath should be slowly and constantly increased (e.g., 0.1-0.5 °C/min).[5]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The point at which the last solid particles disappear and the solution becomes clear is the dissolution temperature.[4][5]
-
Data Collection: Record the dissolution temperature for the specific composition.
-
Constructing the Solubility Curve: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the dynamic solubility determination method.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The solubility of the boronic acid in the reaction solvent is crucial for the efficiency of this transformation.
The general logical relationship of the key components in a Suzuki-Miyaura coupling is depicted below.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers to determine this crucial parameter. The dynamic method is a reliable experimental protocol for this purpose. Understanding the solubility of this boronic acid in various organic solvents is a critical step in optimizing its use in synthetic applications, particularly in the development of novel pharmaceuticals and other advanced materials.
References
An In-Depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and a review of the applications of 6-Methoxy-4-methylpyridin-3-ylboronic acid (CAS No. 503184-35-8). This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a pyridinylboronic acid derivative. Boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The methoxy and methyl substituents on the pyridine ring influence the electronic properties and steric hindrance of the molecule, which can be strategically utilized in the synthesis of complex organic molecules.
| Property | Value |
| CAS Number | 503184-35-8 |
| Molecular Formula | C₇H₁₀BNO₃ |
| Molecular Weight | 166.97 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Safety and Hazard Information
While a comprehensive Safety Data Sheet (SDS) with detailed quantitative toxicological data for this compound is not publicly available, information for structurally similar boronic acid derivatives provides guidance on its potential hazards. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Predicted)
Based on data for analogous compounds, the following GHS classifications are anticipated. Users should handle this compound with the assumption that it possesses these hazards until a complete SDS is available.
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
Ecotoxicity Data
Ecotoxicity data for this compound is not currently available. It is recommended to prevent its release into the environment.
Handling Precautions and Experimental Protocols
Proper handling of this compound is crucial to ensure the safety of laboratory personnel. The following are general handling precautions and a representative experimental protocol for its use in a Suzuki-Miyaura cross-coupling reaction.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for safely handling this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to synthesize biaryl compounds, which are common scaffolds in many drug molecules.
Reaction:
Aryl Halide + this compound → Biaryl Product
Materials:
-
Aryl halide (e.g., a brominated or iodinated aromatic or heteroaromatic compound)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and compounds targeting the central nervous system.
Potential Role in the Synthesis of MARK4 Inhibitors
Microtubule Affinity Regulating Kinase 4 (MARK4) is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[1][2] The synthesis of pyrimidine-based MARK4 inhibitors often involves a Suzuki-Miyaura coupling step to introduce a substituted aryl or heteroaryl group. This compound could serve as a key intermediate in the synthesis of such inhibitors.
The diagram below illustrates a plausible synthetic pathway for a potential MARK4 inhibitor utilizing this compound.
This guide provides a summary of the available safety and handling information for this compound. Researchers and drug development professionals should always consult a comprehensive and verified Safety Data Sheet from their supplier before use and handle the compound in accordance with good laboratory practices.
References
- 1. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of Substituted Pyridinylboronic Acids: A Technical Guide
Introduction
Substituted pyridinylboronic acids and their ester derivatives have emerged as indispensable building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Their utility primarily stems from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies for preparing substituted pyridinylboronic acids, tailored for researchers, scientists, and drug development professionals.
A Brief History: From Frankland's Discovery to the Suzuki-Miyaura Revolution
The journey of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. However, it was the groundbreaking work of Akira Suzuki and his colleagues in 1979 on the palladium-catalyzed cross-coupling of organoboranes with organic halides that unlocked the immense synthetic potential of this class of compounds. This reaction, now famously known as the Suzuki-Miyaura coupling, has become a cornerstone of modern synthetic chemistry.
The development of methods to synthesize heterocyclic boronic acids, including pyridinyl derivatives, followed, driven by the prevalence of the pyridine motif in bioactive molecules. A significant challenge in this area has been the inherent instability of certain pyridinylboronic acids, particularly 2-pyridinylboronic acids, which are prone to protodeboronation. This has led to the development of more stable ester derivatives, such as pinacol esters and MIDA (N-methyliminodiacetic acid) esters, which can be isolated, purified, and stored, and then used in situ for subsequent reactions.
Key Synthetic Methodologies for Substituted Pyridinylboronic Acids
There are five principal strategies for the synthesis of substituted pyridinylboronic acids and their esters, each with its own advantages and limitations regarding substrate scope, regioselectivity, and functional group tolerance.
Halogen-Metal Exchange followed by Borylation
This classical and still widely used method involves the reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) to form a pyridinyl anion, which is then quenched with a trialkyl borate.
-
Advantages: Cost-effective and suitable for large-scale synthesis.
-
Disadvantages: Requires low temperatures and is often incompatible with sensitive functional groups on the pyridine ring. The "in situ quench" method, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate, can mitigate some of these incompatibility issues.[1]
Directed Ortho-Metalation (DoM) followed by Borylation
In this method, a directing group on the pyridine ring (such as an amide or carbamate) directs an organolithium base to deprotonate the adjacent ortho-position, creating a pyridinyl anion that is subsequently trapped with a borate ester.
-
Advantages: Provides excellent regiocontrol for the introduction of the boronic acid group.
-
Disadvantages: Requires the presence of a suitable directing group, which may need to be installed and later removed.
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
This powerful method involves the palladium-catalyzed reaction of a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2]
-
Advantages: Tolerates a wide range of functional groups and generally proceeds under milder conditions than halogen-metal exchange.
-
Disadvantages: The cost of the palladium catalyst and diboron reagent can be a consideration for large-scale synthesis.
Iridium-Catalyzed C-H Borylation
A more recent and atom-economical approach involves the direct borylation of a C-H bond on the pyridine ring, catalyzed by an iridium complex. The regioselectivity is often governed by steric factors, with the least hindered C-H bond being preferentially functionalized.
-
Advantages: High atom economy as it avoids the need for pre-functionalized halopyridines.
-
Disadvantages: Regioselectivity can be challenging to control in polysubstituted or electronically complex pyridines. Catalyst inhibition by the pyridine nitrogen can also be an issue.
[4+2] Cycloaddition
This method involves the Diels-Alder-like cycloaddition of a 1,2,4-triazine with an alkynylboronate to construct the substituted pyridinylboronic ester ring system.
-
Advantages: Allows for the synthesis of highly substituted pyridinylboronic esters with diverse substitution patterns.
-
Disadvantages: The synthesis of the requisite starting materials can be complex.
Quantitative Data on Synthetic Yields
The choice of synthetic method often depends on the desired substitution pattern and the required scale of the synthesis. The following table summarizes typical yields for the synthesis of various substituted pyridinylboronic acids and esters using the aforementioned methods.
| Synthetic Method | Pyridine Substrate | Product | Yield (%) | Reference(s) |
| Halogen-Metal Exchange | 3-Bromopyridine | 3-Pyridinylboronic acid | 73-95 | [1][3][4] |
| 4-Bromopyridine | 4-Pyridinylboronic acid | 65 | [5] | |
| 5-Bromo-2-methylpyridine | (6-Methylpyridin-3-yl)boronic acid | Not specified | [6] | |
| Directed Ortho-Metalation | 2-Ethoxypyridine | 2-Ethoxy-3-pyridylboronic acid | Not specified | |
| 3,5-Dibromopyridine | 3,5-Dibromo-2-pyridinylboronic acid | 85 (aldehyde from DMF quench) | [7] | |
| Miyaura Borylation | 2,6-Dichloropyridine | 2,6-Diheptylpyridine (via Suzuki) | 94 | [8] |
| 3-Bromopyridine | 3-Pyridinylboronic acid pinacol ester | >95 (conversion) | [9] | |
| Iridium-Catalyzed C-H Borylation | 2,3-Bis(trifluoromethyl)pyridine | 5-Boryl-2,3-bis(trifluoromethyl)pyridine pinacol ester | 82 | [10][11] |
| 3-Methyl-2-(trifluoromethyl)pyridine | 5-Boryl-3-methyl-2-(trifluoromethyl)pyridine pinacol ester | 80 | [10][11] | |
| 3-Bromo-2-(trifluoromethyl)pyridine | 5-Boryl-3-bromo-2-(trifluoromethyl)pyridine pinacol ester | 88 | [10][11] | |
| 2-Fluoro-4-(trifluoromethyl)pyridine | 6-Boryl-2-fluoro-4-(trifluoromethyl)pyridine pinacol ester | 91 | ||
| [4+2] Cycloaddition | Not applicable | Substituted pyridinylboronic pinacol esters | 62-88 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of substituted pyridinylboronic acids. Below are representative protocols for three of the key synthetic methods.
Protocol 1: Synthesis of 3-Pyridinylboronic Acid via Lithium-Halogen Exchange
This protocol is adapted from a procedure reported by Li, et al.[1]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
Procedure:
-
To a stirred solution of 3-bromopyridine and triisopropyl borate in a mixture of toluene and THF at -40 °C under a nitrogen atmosphere, slowly add n-butyllithium.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Separate the aqueous layer and adjust the pH to 7 with aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is isolated as the boroxine, which can be purified by crystallization from acetonitrile.
Protocol 2: Synthesis of a Pyridinylboronic Acid Pinacol Ester via Miyaura Borylation
This is a general procedure for the palladium-catalyzed borylation of a halopyridine.
Materials:
-
Halopyridine (e.g., bromopyridine or chloropyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Solvent (e.g., dioxane or DMF)
Procedure:
-
In a reaction vessel, combine the halopyridine, bis(pinacolato)diboron, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridinylboronic acid pinacol ester.
Protocol 3: Synthesis of a Substituted Pyridinylboronic Acid Ester via Iridium-Catalyzed C-H Borylation
This protocol is a general representation of iridium-catalyzed C-H borylation.
Materials:
-
Substituted pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Solvent (e.g., cyclohexane or neat)
Procedure:
-
In a glovebox, charge a reaction tube with the iridium catalyst, ligand, and bis(pinacolato)diboron.
-
Add the substituted pyridine and solvent (if used).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-150 °C) for the specified time.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pyridinylboronic acid pinacol ester.
Signaling Pathways and Applications in Drug Discovery
Substituted pyridinylboronic acids are pivotal in the synthesis of molecules that modulate key biological pathways implicated in various diseases. A prominent example is their use in creating inhibitors of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis.
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is a multi-step enzymatic cascade responsible for the degradation of most intracellular proteins. Proteins targeted for degradation are first tagged with a chain of ubiquitin molecules by a series of enzymes (E1, E2, and E3). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 5. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Methoxy-4-methylpyridin-3-ylboronic Acid in the Development of Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid has emerged as a crucial building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique structural features, combining a methoxy-substituted pyridine ring with a reactive boronic acid moiety, make it an invaluable reagent for creating novel carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide delves into the core applications of this versatile compound, with a specific focus on its role in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key protein implicated in cystic fibrosis.
Synthetic Utility and Application in CFTR Modulator Synthesis
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient and selective formation of biaryl structures, which are common scaffolds in biologically active compounds.
A notable example of its application is found in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Specifically, it is a key intermediate in the synthesis of N-(4-(6-methoxy-4-methylpyridin-3-yl)-5-(trifluoromethyl)-1H-indol-2-yl)acetamide, a compound investigated for its potential to correct the dysfunction of the CFTR protein in cystic fibrosis.
Logical Workflow for Synthesis
The synthesis of CFTR modulators using this compound typically follows a well-defined workflow, beginning with the coupling of the boronic acid to a suitable aryl halide.
Quantitative Biological Data
The biological activity of compounds synthesized using this compound is typically assessed using in vitro functional assays. For CFTR modulators, the Ussing chamber assay is the gold standard for measuring the ion channel function of the CFTR protein in epithelial cells. The data presented below is from patent literature for a representative compound synthesized using the target boronic acid.
| Compound ID | Structure | Assay Type | Cell Line | Activity (% of Wild Type) | EC50 |
| 1-14 | N-(4-(6-methoxy-4-methylpyridin-3-yl)-5-(trifluoromethyl)-1H-indol-2-yl)acetamide | Ussing Chamber | Fischer rat thyroid (FRT) cells with ΔF508-CFTR | 14.2% | 1.4 µM |
Table 1: Biological Activity of a CFTR Modulator Synthesized with this compound.
Signaling Pathway and Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, which result in a defective CFTR protein that is unable to properly transport chloride ions across the cell membrane. This leads to the buildup of thick, sticky mucus in various organs. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein. They are broadly categorized as "correctors," which help the misfolded protein traffic to the cell surface, and "potentiators," which enhance the opening of the channel once it is at the surface. The compounds synthesized using this compound have been investigated as CFTR correctors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of N-(4-(6-methoxy-4-methylpyridin-3-yl)-5-(trifluoromethyl)-1H-indol-2-yl)acetamide
This protocol details the synthesis of a CFTR modulator as described in patent WO2008141119A2.
Materials:
-
N-(4-bromo-5-(trifluoromethyl)-1H-indol-2-yl)acetamide
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate
-
Water
-
Microwave reactor
Procedure:
-
To a microwave vial, add N-(4-bromo-5-(trifluoromethyl)-1H-indol-2-yl)acetamide (1.5 mmol, 1.0 eq), this compound (2.25 mmol, 1.5 eq), and DME (10 mL).
-
Add 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).
-
De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.075 mmol, 0.05 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the final compound.
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol provides a general procedure for assessing CFTR channel activity in a polarized epithelial cell line.
Materials:
-
FRT cell line stably expressing ΔF508-CFTR
-
Cell culture medium and supplements
-
Permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
CFTRinh-172 (to inhibit CFTR)
-
Test compound (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Culture: Culture the FRT-ΔF508-CFTR cells on permeable supports until a confluent, high-resistance monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports with the cell monolayers into the Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and maintain at 37°C with continuous gassing (95% O₂/5% CO₂).
-
Equilibration: Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).
-
Compound Addition: Add the test compound (CFTR modulator) to the desired concentration in either the apical or basolateral chamber (or both) and incubate for a specified period.
-
CFTR Activation: Add forskolin to the chambers to stimulate CFTR-mediated chloride secretion, which is measured as an increase in Isc.
-
CFTR Inhibition: After the forskolin-stimulated Isc reaches a plateau, add CFTRinh-172 to specifically inhibit the CFTR-dependent current, confirming that the observed current is due to CFTR activity.
-
Data Analysis: The change in Isc upon stimulation with forskolin in the presence of the test compound is measured. The EC₅₀ and percent activation relative to wild-type CFTR can be calculated from dose-response curves.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of CFTR modulators through the Suzuki-Miyaura cross-coupling reaction highlights its importance in the development of targeted therapies for genetic diseases like cystic fibrosis. The ability to readily incorporate the methoxy-methyl-pyridine moiety allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates, making this reagent a key component in the modern drug discovery toolbox. Further exploration of this and similar boronic acids is likely to yield novel therapeutics for a range of diseases.
Spectroscopic and Synthetic Profile of 6-Methoxy-4-methylpyridin-3-ylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectroscopic data, this document presents predicted spectroscopic data (NMR, IR, and MS) to aid in the characterization of this compound. Furthermore, a detailed experimental protocol for its synthesis is provided, based on established methodologies for analogous pyridine boronic acids. This guide is intended to be a valuable resource for researchers utilizing this compound in their work.
Chemical Structure and Properties
-
IUPAC Name: (6-Methoxy-4-methylpyridin-3-yl)boronic acid
-
CAS Number: 503184-35-8
-
Molecular Formula: C₇H₁₀BNO₃
-
Molecular Weight: 166.97 g/mol
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and are intended to provide guidance for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Pyridine C2-H |
| ~7.0 | s | 1H | Pyridine C5-H |
| ~3.9 | s | 3H | Methoxy (-OCH₃) |
| ~2.3 | s | 3H | Methyl (-CH₃) |
| ~5.5 (broad) | s | 2H | Boronic acid (-OH) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | Pyridine C6-O |
| ~148 | Pyridine C4-CH₃ |
| ~142 | Pyridine C2 |
| ~125 | Pyridine C3-B(OH)₂ |
| ~110 | Pyridine C5 |
| ~54 | Methoxy (-OCH₃) |
| ~18 | Methyl (-CH₃) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~2950-2850 | Medium | C-H stretch (methyl, methoxy) |
| ~1600, ~1470 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 | Medium | C-O stretch (methoxy) |
| ~800 | Medium | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion Species | Notes |
| 167.07 | [M]⁺ | Molecular ion |
| 149.06 | [M-H₂O]⁺ | Loss of water from the boronic acid moiety |
| 122.06 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |
| 107.05 | [M-B(OH)₂ - CH₃]⁺ | Subsequent loss of a methyl group |
Ionization Method: Electron Ionization (EI)
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from a suitable substituted pyridine. A common and effective strategy involves the halogenation of a pyridine precursor followed by a metal-halogen exchange and subsequent borylation.
Synthetic Workflow
Caption: A general synthetic workflow for the preparation of this compound.
Detailed Methodology
Step 1: Bromination of 6-Methoxy-4-methylpyridine
-
To a solution of 6-methoxy-4-methylpyridine in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-6-methoxy-4-methylpyridine.
Step 2: Synthesis of this compound
-
Dissolve 3-bromo-6-methoxy-4-methylpyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its structural motifs are of interest in the development of novel pharmaceutical agents and functional materials. The presence of the methoxy and methyl groups on the pyridine ring allows for fine-tuning of the electronic and steric properties of the final products.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Methoxy-4-methylpyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 6-Methoxy-4-methylpyridin-3-ylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecules, particularly in the development of novel therapeutics and functional materials.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. This reaction is favored in pharmaceutical and agrochemical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants.[2]
This compound is a key intermediate for introducing the 6-methoxy-4-methylpyridine moiety into target molecules. This structural motif is of interest in drug discovery programs. The successful coupling of this particular boronic acid is dependent on carefully optimized reaction conditions to overcome potential challenges associated with heteroarylboronic acids, such as catalyst inhibition by the pyridine nitrogen and protodeboronation.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl or heteroaryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe. The use of a small amount of water can sometimes be beneficial, but anhydrous conditions should be the starting point if protodeboronation is a concern.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various aryl halides. These should serve as a guide for optimizing the reaction with this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 3-5 mol% loading is a good starting point. |
| Ligand | (if using a pre-catalyst like Pd₂(dba)₃) | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective for challenging couplings. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is crucial and substrate-dependent. K₃PO₄ is often effective in anhydrous conditions.[3] |
| Solvent | 1,4-Dioxane, Toluene, or DMF | Anhydrous solvents are recommended to minimize protodeboronation.[3] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive halides. |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is typically used. |
Table 2: Representative Yields for Suzuki Coupling of Substituted Pyridylboronic Acids with Aryl Bromides
| Entry | Pyridylboronic Acid | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxy-5-pyridylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 2 | 3-Pyridylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 90 | 12 | 80-90 |
| 3 | 2-Chloro-5-pyridylboronic acid | 3-Bromopyridine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | 8 | ~70[4] |
| 4 | 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | 8 | ~65[4] |
Note: The yields presented are illustrative and based on literature for similar substrates. Actual yields with this compound will depend on the specific coupling partner and optimized conditions.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Cross-Coupling Reactions with 6-Methoxy-4-methylpyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid is a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring an electron-rich pyridine ring with methoxy and methyl substituents, makes it an attractive coupling partner in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are prevalent in many biologically active molecules.[1]
This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The information presented is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields and purity in the synthesis of novel compounds.
Core Concepts of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Reaction Conditions and Optimization
The success of a Suzuki-Miyaura coupling reaction with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-rich nature of the pyridinylboronic acid can present challenges, such as catalyst inhibition or competing side reactions.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the associated phosphine ligand is critical for achieving high efficiency. For challenging substrates like heteroarylboronic acids, sterically hindered and electron-rich phosphine ligands are often employed. These ligands promote the key steps of the catalytic cycle and can help to prevent catalyst deactivation.
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are often used in combination with ligands such as:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl compounds.
-
Ferrocenyl Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a versatile ligand for a wide range of Suzuki couplings.
Pre-formed palladium complexes, such as Pd(dppf)Cl₂ and XPhos palladacycles (e.g., XPhos Pd G2, G3, G4), offer the advantage of being air- and moisture-stable, simplifying reaction setup.
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield and should be optimized for each specific substrate combination. Common bases include:
-
Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, Ba(OH)₂
Inorganic bases are typically used in aqueous solutions with water-miscible organic solvents.
Solvent Systems
A variety of solvents can be used for Suzuki-Miyaura couplings. Often, a mixture of an organic solvent and water is employed to dissolve both the organic substrates and the inorganic base. Common solvent systems include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
N,N-Dimethylformamide (DMF)
Anhydrous conditions can also be employed, particularly when using organic-soluble bases.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a pyridinylboronic acid derivative with various aryl halides. While specific data for this compound is limited in the public domain, the data for a closely related analogue, (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester, provides a valuable reference point.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-6-(trifluoromethyl)-1H-indazole | Not specified | Not specified | Not specified | 140 (microwave) | Not specified | 47 |
Data for (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester. This serves as a close structural analog to this compound.
Experimental Protocols
Below are general and microwave-assisted protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as starting points, and optimization of the reaction parameters is recommended for each new substrate.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., THF/Water 10:1, 0.2 M)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the general protocol.
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the fundamental catalytic cycle.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 6-Methoxy-4-methylpyridin-3-ylboronic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid is a key building block in modern pharmaceutical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its structural features, including the electron-rich methoxy group and the methyl-substituted pyridine ring, make it a valuable reagent for the construction of complex heterocyclic molecules with significant biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a prominent pharmaceutical agent, along with relevant biological pathway information.
Core Application: Synthesis of Lorlatinib (PF-06463922)
A critical application of this compound is in the synthesis of Lorlatinib (PF-06463922) , a potent and selective next-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] Lorlatinib is a crucial therapeutic agent for the treatment of certain types of non-small cell lung cancer (NSCLC), particularly in cases with resistance to other ALK inhibitors.[1] The synthesis of Lorlatinib involves a key Suzuki-Miyaura cross-coupling reaction where this compound is coupled with a complex halo-substituted macrocyclic intermediate.
Experimental Workflow: Synthesis of a Key Lorlatinib Intermediate
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling step in the synthesis of a key precursor to Lorlatinib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Methoxy-4-methylpyridin-3-ylboronic acid in the Synthesis of Potent Kinase Inhibitors
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted pyridine structure allows for the creation of compounds with specific steric and electronic properties that can lead to high-affinity binding to the ATP-binding site of various kinases. This application note details the use of this compound in the synthesis of RAF kinase inhibitors, providing a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction and summarizing the biological activity of the resulting compounds.
Therapeutic Relevance
The RAF (Rapidly Accelerated Fibrosarcoma) kinases, including A-RAF, B-RAF, and C-RAF, are a family of serine/threonine-specific protein kinases that play a central role in the MAPK/ERK signaling pathway. Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. Therefore, inhibitors of RAF kinases are crucial therapeutic agents in oncology. The incorporation of the 6-methoxy-4-methylpyridin-3-yl moiety has been explored in the development of next-generation RAF inhibitors to improve potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following table summarizes the in vitro biochemical and cellular activities of a representative RAF inhibitor synthesized using a substituted pyridinylboronic acid, analogous to the application of this compound. This data is illustrative of the potency that can be achieved with this class of compounds.
| Compound Name | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (pMEK EC50, µM) |
| LXH254 Analogue | B-RAF | 0.2 | 0.05 (Calu-6 cells) |
| C-RAF | 0.07 | Not Reported | |
| A-RAF | 6.4 | Not Reported |
Data is representative for a potent RAF inhibitor from the same structural class.
Experimental Protocols
The synthesis of kinase inhibitors featuring the 6-methoxy-4-methylpyridin-3-yl moiety typically involves a key Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and a suitable halogenated heterocyclic core.
General Protocol for Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyridine or pyrimidine core with this compound.
Materials:
-
Halogenated heterocyclic core (e.g., a brominated or chlorinated pyridine or pyrimidine derivative) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the halogenated heterocyclic core, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor.
Visualizations
Signaling Pathway
Caption: Simplified RAF-MEK-ERK signaling pathway and the point of inhibition.
Experimental Workflow
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions Involving 6-Methoxy-4-methylpyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 6-Methoxy-4-methylpyridin-3-ylboronic acid with a variety of aryl and heteroaryl halides. This reaction is a critical transformation for the synthesis of complex biaryl structures, which are prevalent in numerous biologically active molecules and pharmaceutical candidates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] For scientists in drug development, this reaction is indispensable for synthesizing complex molecular scaffolds. This compound is a valuable building block, and its cross-coupling with aryl and heteroaryl halides provides a direct route to substituted pyridyl-aryl motifs. The electronic properties of the substituted pyridine ring necessitate careful optimization of reaction conditions to achieve high yields and purity. This document outlines effective palladium catalyst systems and provides detailed protocols to facilitate successful Suzuki-Miyaura coupling reactions with this substrate.[2]
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Palladium Catalysts and Ligands
The choice of palladium source and ligand is critical for a successful Suzuki coupling, particularly with heteroarylboronic acids which can be challenging substrates. Modern catalyst systems often employ palladium precatalysts and bulky, electron-rich phosphine ligands to enhance catalytic activity and stability.[4]
Common Palladium Sources:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Effective Ligands:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are known to be highly effective for coupling heteroaryl substrates.[4]
-
Sterically hindered alkylphosphine ligands: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices, particularly for less reactive aryl chlorides.[5]
-
N-Heterocyclic Carbenes (NHCs): IMes and other NHC ligands can offer high stability and reactivity.[5]
Data Presentation: Comparison of Catalytic Systems for Structurally Similar Pyridylboronic Acids
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids that are structurally analogous to this compound. This data provides a strong basis for selecting initial reaction conditions.
Table 1: Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic acid with Aryl Bromides [2]
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos | K₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 8 | 75-85 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PCy₃ | K₃PO₄ | THF/H₂O | 80 | 24 | 60-85 |
Table 2: Suzuki-Miyaura Coupling of 2-Methoxy-5-pyridylboronic acid with Heteroaryl Halides [6]
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 78 |
| 3-Bromoquinoline | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 69 |
| 2-Bromothiophene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2,5-Dibromothiophene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 34 |
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar pyridylboronic acids and can be adapted for this compound.[3][7] Optimization of specific parameters may be necessary for different substrates.
dot
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the 1,4-dioxane and water (previously degassed by sparging with an inert gas for 20-30 minutes) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and potassium phosphate to an oven-dried vial equipped with a stir bar.
-
Add the degassed toluene and water.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (15 mL) and filter through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of diverse biaryl and heteroaryl compounds. The selection of an appropriate palladium catalyst and ligand system, along with optimized reaction conditions, is crucial for achieving high yields. The protocols provided herein, based on successful couplings of analogous pyridylboronic acids, serve as a robust starting point for researchers in the development of novel molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-4-methylpyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. 6-Methoxy-4-methylpyridin-3-ylboronic acid is a valuable building block that provides access to biaryl compounds containing a substituted pyridine ring, a common scaffold in pharmaceutical agents.[1]
These application notes provide detailed protocols and guidelines for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The provided methodologies are based on established procedures for structurally similar pyridinylboronic acids and are intended to serve as a robust starting point for reaction optimization.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organohalide (or triflate) in the presence of a base.[2] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3]
-
Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the palladium(II) center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the ligand (if required).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
Reagent Addition:
-
Under the inert atmosphere, add the base (2.0–3.0 equiv.) and the degassed solvent system. The choice of base and solvent is critical and should be selected based on the reactivity of the coupling partners. Common systems include K₂CO₃ in dioxane/water or Cs₂CO₃ in dioxane.[4]
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80–120 °C) for the required time (typically 2–24 hours).[5]
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.[4]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These conditions can serve as a starting point for optimizing reactions with this compound. The expected yields are based on reported data for structurally similar compounds and may vary depending on the specific substrates used.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyrimidine | Pd(PPh₃)₄ (4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | 75-85 | [6] |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 80-90 | [7] |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 70-80 | [4] |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 65-75 | [8] |
Note: The yields presented are indicative and may require optimization for the specific reaction of this compound.
Troubleshooting
Common issues in Suzuki-Miyaura couplings with pyridinylboronic acids include low yields, protodeboronation (loss of the boronic acid group), and formation of homocoupling byproducts. Here are some strategies to address these challenges:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[9]
-
Screen different palladium catalysts, ligands, bases, and solvents. Bulky, electron-rich phosphine ligands can often improve reaction efficiency.[9]
-
Increase the reaction temperature or time, while monitoring for decomposition.
-
-
Protodeboronation:
-
Homocoupling:
By following these protocols and considering the potential challenges, researchers can effectively utilize this compound for the synthesis of a diverse range of biaryl compounds for applications in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for the Scale-Up Synthesis of Drug Intermediates with 6-Methoxy-4-methylpyridin-3-ylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid is a critical building block in medicinal chemistry, primarily utilized in the synthesis of complex drug intermediates and active pharmaceutical ingredients (APIs).[1] Its structural motif is found in a variety of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is the most common method for incorporating this moiety, enabling the formation of a carbon-carbon bond between the pyridyl ring and an aryl or heteroaryl halide.[2][3]
However, transitioning from laboratory-scale synthesis to large-scale production presents numerous challenges. These include ensuring consistent yield and purity, managing reaction exotherms, and removing residual palladium catalyst to meet stringent regulatory requirements.[4] Heteroarylboronic acids, particularly those containing nitrogen, can be problematic due to their propensity for protodeboronation and potential to inhibit the palladium catalyst.[5][6]
These application notes provide a comprehensive guide to the key considerations and protocols for the successful scale-up of Suzuki-Miyaura coupling reactions involving this compound.
The Suzuki-Miyaura Coupling: Core Principles and Challenges
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., this compound) and an organohalide or triflate.[7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Pyridylboronic Acids:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 2-methoxy-4-methylpyridine as a byproduct.[9] This reduces the yield of the desired product and complicates purification.[9] 2-pyridylboronic acids are particularly susceptible, but 3-pyridyl derivatives can also undergo this process, especially at elevated temperatures or non-optimal pH.[9]
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially deactivating the catalyst and slowing down the reaction.[5]
-
Poor Solubility: Heterocyclic compounds can have poor solubility in common organic solvents, which can hinder reaction kinetics on a larger scale.[5]
Scale-Up Synthesis Workflow
The successful scale-up of the synthesis of drug intermediates using this compound requires careful planning and execution. The following workflow outlines the critical stages of this process.
Caption: General workflow for scaling up the synthesis of drug intermediates.
Experimental Protocols & Data
Case Study: Synthesis of a Biaryl Drug Intermediate
This section details a representative protocol for the kilogram-scale synthesis of a hypothetical drug intermediate, 3-(Aryl)-6-methoxy-4-methylpyridine, via a Suzuki-Miyaura coupling.
Reaction Scheme:
-
This compound + Aryl Bromide → 3-(Aryl)-6-methoxy-4-methylpyridine
Process Parameter Optimization
The transition from lab to pilot scale requires careful optimization of several parameters. The table below summarizes typical starting points and optimized conditions for a multi-kilogram scale reaction.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Rationale for Change |
| Aryl Bromide | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2 equiv | 1.1 - 1.15 equiv | Reduce cost and impurity profile on a large scale.[10] |
| Palladium Catalyst | 1-2 mol% | 0.1 - 0.5 mol% | Minimize cost and heavy metal contamination. |
| Ligand | 2-4 mol% | 0.2 - 1.0 mol% | Maintain appropriate ligand-to-metal ratio. |
| Base | 3.0 equiv K₂CO₃ | 2.5 equiv K₃PO₄ | K₃PO₄ can be more effective in preventing protodeboronation.[9] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Toluene is often preferred for scale-up due to safety and cost.[11] |
| Temperature | 90-100 °C | 85-95 °C | Tighter control to prevent side reactions and manage exotherm. |
| Reaction Time | 4-8 hours | 6-12 hours | May be longer due to lower catalyst loading and mixing efficiency. |
Detailed Scale-Up Protocol
Materials:
-
Aryl Bromide (10.0 kg, 1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 mol%)
-
XPhos (0.25 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
Toluene (50 L)
-
Deionized Water (10 L)
-
Nitrogen gas supply
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Heating/cooling mantle.
-
Addition funnel.
Procedure:
-
Inerting the Reactor: Purge the 100 L reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.[12]
-
Charging Reagents: Charge the reactor with the Aryl Bromide (10.0 kg), this compound, Potassium Phosphate, Palladium(II) Acetate, and XPhos under a positive pressure of nitrogen.
-
Solvent Addition: Add Toluene (50 L) and Deionized Water (10 L) to the reactor.
-
Degassing: Sparge the reaction mixture with nitrogen for 20-30 minutes while stirring to remove any dissolved oxygen.[10]
-
Reaction: Heat the mixture to 90 ± 5 °C with constant stirring.
-
Monitoring: Monitor the reaction progress every 2 hours using HPLC by taking a small, quenched sample. The reaction is considered complete when <1% of the aryl bromide remains.
-
Cooling: Once complete, cool the reaction mixture to 20-25 °C.
-
Workup:
-
Separate the aqueous layer.
-
Wash the organic layer with a 10% brine solution (2 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Palladium Removal:
-
Treat the organic solution with a silica-based metal scavenger (e.g., SiliaMetS Thiol) with stirring for 2-4 hours at room temperature.[12]
-
Filter the mixture through a pad of celite to remove the scavenger and any precipitated palladium.[12]
-
Analyze the filtrate for palladium content (target: <10 ppm). Repeat scavenging if necessary.
-
-
Crystallization:
-
Concentrate the organic solution under reduced pressure to approximately one-third of its original volume.
-
Add an anti-solvent (e.g., heptane) slowly until turbidity is observed.
-
Cool the mixture to 0-5 °C and stir for 4-6 hours to induce crystallization.
-
Isolate the solid product by filtration and wash with cold heptane.
-
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inefficient mixing in a large reactor.- Catalyst deactivation due to oxygen.- Insufficient temperature. | - Increase stirrer speed.- Ensure thorough degassing and maintain a positive nitrogen pressure.[9]- Verify internal reactor temperature. |
| Low Yield | - Protodeboronation of the boronic acid.- Mechanical losses during workup/filtration. | - Use a milder base (e.g., K₃PO₄) or a boronic ester derivative.[9][6]- Optimize filtration and transfer steps. |
| High Levels of Impurities | - Homocoupling of the boronic acid (boroxine formation).- Incomplete reaction leading to residual starting materials. | - Ensure an oxygen-free environment.[12]- Increase reaction time or slightly increase catalyst loading. |
| High Residual Palladium | - Ineffective scavenging.- Catalyst precipitation before removal. | - Increase the amount of scavenger or contact time.- Test different types of metal scavengers.[12] |
| Crystallization Failure | - Presence of impurities inhibiting crystal formation.- Product is an oil at room temperature. | - Attempt purification by column chromatography before crystallization.[12]- Screen various solvent/anti-solvent systems.[12] |
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Protecting Group Strategies for Reactions with 6-Methoxy-4-methylpyridin-3-ylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds with high efficiency. However, the reactivity of both the boronic acid moiety and the pyridine nitrogen can lead to undesired side reactions, necessitating the use of protecting group strategies to achieve high yields and purity. This document provides detailed application notes and protocols for the protection of this compound, enabling its effective use in a variety of synthetic transformations.
Challenges in Reactions with this compound
Direct use of this compound in cross-coupling reactions can present several challenges:
-
Boronic Acid Instability: Boronic acids can undergo various side reactions, including trimerization to form boroxines, protodeboronation, and oxidation, which can reduce the yield of the desired coupling product.
-
Pyridine Ring Reactivity: The lone pair of electrons on the pyridine nitrogen can interfere with catalytic cycles by coordinating to the metal center (e.g., palladium), potentially deactivating the catalyst. Additionally, the pyridine nitrogen can be susceptible to alkylation or other reactions under certain conditions.
To circumvent these issues, protection of either the boronic acid group, the pyridine nitrogen, or both, is often a prudent strategy.
Protecting Group Strategies for the Boronic Acid Moiety
The most common strategy to enhance the stability and handling of boronic acids is their conversion to boronate esters.
Pinacol Esters
Pinacol esters are widely used for the protection of boronic acids due to their high stability to a range of reaction conditions, including chromatography.[1] They can often be used directly in Suzuki-Miyaura coupling reactions.
Experimental Protocol: Synthesis of 6-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This protocol is adapted from general procedures for the formation of pinacol esters from boronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or other suitable azeotroping solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and pinacol.
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and allow the water formed to be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily handled boronic acid surrogates.[2] They are exceptionally stable to a wide range of reaction conditions and can be purified by silica gel chromatography. The boronic acid can be readily regenerated by treatment with a mild aqueous base.
Experimental Protocol: Synthesis of 6-Methoxy-4-methylpyridin-3-yl MIDA boronate
This is a general protocol for the synthesis of MIDA boronates from boronic acids.
-
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.0 equiv)
-
Dimethylformamide (DMF) or other suitable high-boiling solvent
-
-
Procedure:
-
In a round-bottom flask, combine this compound and N-methyliminodiacetic acid.
-
Add DMF and heat the mixture to 80-100 °C.
-
Maintain the temperature and stir for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under high vacuum.
-
The resulting solid can be purified by recrystallization or column chromatography.
-
Protecting Group Strategies for the Pyridine Nitrogen
The basicity of the pyridine nitrogen can be masked to prevent interference with metal catalysts.
Pyridine N-Oxide Formation
Oxidation of the pyridine nitrogen to an N-oxide reduces its basicity and can alter the electronic properties of the ring, which may be beneficial for certain reactions.
Experimental Protocol: Synthesis of this compound N-oxide
This protocol is based on general procedures for pyridine N-oxide formation.
-
Materials:
-
This compound (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)
-
Dichloromethane (DCM) or chloroform
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Borane Protection
The pyridine nitrogen can be protected by forming a borane adduct, which effectively masks its lone pair.
Experimental Protocol: Formation of the Borane Adduct of this compound
This is a general procedure for the borane protection of pyridines.
-
Materials:
-
This compound (1.0 equiv)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add the borane dimethyl sulfide complex dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
The reaction can be monitored by ¹¹B NMR spectroscopy.
-
The solvent can be removed under reduced pressure to yield the borane-protected pyridine. This adduct is often used in the subsequent reaction without further purification.
-
Deprotection is typically achieved by treatment with an acid.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The use of a protected form of the boronic acid may be advantageous depending on the specific substrates and reaction conditions.
Table 1: General Protocol for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equiv | Aryl bromides or iodides are typically more reactive. |
| Boronic Acid | 1.2-1.5 equiv | Unprotected or as a pinacol ester. |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | 2-10 mol% | e.g., PPh₃, SPhos, XPhos (if not using a pre-formed catalyst) |
| Base | 2.0-3.0 equiv | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | e.g., 1,4-Dioxane/H₂O, Toluene, DMF | |
| Temperature | 80-120 °C | Reaction temperature may need to be optimized. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol: Example Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a pyridinylboronic acid with an aryl bromide.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Protecting Group Strategies
The following diagrams illustrate the logic and workflow of the described protecting group strategies.
Caption: Workflow for boronic acid and pyridine nitrogen protection.
References
Application Notes and Protocols for the Purification of Products from 6-Methoxy-4-methylpyridin-3-ylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of products synthesized via reactions involving 6-Methoxy-4-methylpyridin-3-ylboronic acid. The primary focus is on the purification of biaryl and heteroaryl compounds resulting from Suzuki-Miyaura cross-coupling reactions, a principal application of this boronic acid. The protocols outlined below are based on established chemical literature and provide a robust starting point for the purification of a variety of reaction products.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 6-methoxy-4-methylpyridine moiety into larger molecules. This structural motif is of interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with an organohalide, is the most common application for this reagent.[1][2] Proper purification of the resulting products is critical to obtain materials of high purity for subsequent applications.
The purification strategies for products of reactions involving this compound typically involve a combination of aqueous work-up, extraction, and chromatographic techniques. Recrystallization can also be a powerful method for obtaining highly pure crystalline products.
General Purification Strategies
A typical workflow for the purification of Suzuki-Miyaura coupling products derived from this compound is depicted below.
References
Application of 6-Methoxy-4-methylpyridin-3-ylboronic Acid in Agrochemical Development: A Detailed Overview
For Immediate Release
Introduction
6-Methoxy-4-methylpyridin-3-ylboronic acid has emerged as a key building block in the synthesis of novel agrochemicals. Its unique structural features allow for the creation of a diverse range of molecules with potent herbicidal, fungicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals involved in the agrochemical industry. The information presented herein is based on a comprehensive review of patented inventions and scientific literature, offering a valuable resource for the development of next-generation crop protection agents.
Application Notes
The primary application of this compound in agrochemical development lies in its use as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the linkage of the pyridinyl moiety to various aryl and heteroaryl systems. The resulting complex molecules often exhibit significant biological activity.
Key Advantages in Agrochemical Synthesis:
-
Structural Diversity: The pyridine ring is a common scaffold in many successful agrochemicals. The methoxy and methyl substitutions on the pyridine ring of this particular boronic acid can influence the physicochemical properties and biological activity of the final product.
-
Synthetic Accessibility: As a boronic acid, it is readily employed in well-established and scalable Suzuki-Miyaura coupling reactions, allowing for efficient and modular synthesis of target compounds.
-
Targeted Design: The specific substitution pattern of this compound can be strategically utilized to design molecules that interact with specific biological targets in pests and weeds.
While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the patent landscape indicates its significant role in the exploratory and developmental phases of new active ingredients. Its application is particularly noted in the synthesis of novel pyridinyl-pyrimidine derivatives and substituted picolinates, classes of compounds known for their potent agrochemical activities.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of agrochemicals derived from this compound.
Protocol 1: Synthesis of a Pyridinyl-Pyrimidine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a substituted chloropyrimidine, a common reaction in the synthesis of potential fungicides and herbicides.
Materials:
-
This compound
-
Substituted 2-chloropyrimidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the substituted 2-chloropyrimidine (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-pyrimidine derivative.
Protocol 2: In-vitro Herbicidal Activity Assay
This protocol outlines a method to assess the pre-emergent herbicidal activity of compounds synthesized from this compound.
Materials:
-
Synthesized test compounds
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Agar medium
-
Petri dishes
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare a series of dilutions to the desired test concentrations.
-
Plating: Prepare agar medium and pour it into sterile petri dishes. Once solidified, place a set number of weed seeds on the surface of the agar.
-
Treatment: Apply the test solutions to the petri dishes. A solvent control and a positive control (a commercial herbicide) should be included.
-
Incubation: Place the petri dishes in a controlled growth chamber with appropriate light and temperature conditions.
-
Evaluation: After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings. Calculate the inhibition percentage relative to the solvent control.
Protocol 3: In-vitro Fungicidal Activity Assay
This protocol describes a method to evaluate the fungicidal activity of the synthesized compounds against common plant pathogenic fungi.
Materials:
-
Synthesized test compounds
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Test Plates: Prepare PDA medium and amend it with the synthesized compounds at various concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Evaluation: After a set incubation period, measure the diameter of the fungal colony. Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound. Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each active compound.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Herbicidal Activity Data
| Compound ID | Target Weed | Concentration (µM) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| Example-1 | A. retroflexus | 10 | 85 | 92 | 78 |
| E. crus-galli | 10 | 65 | 75 | 55 | |
| Example-2 | A. retroflexus | 10 | 70 | 81 | 65 |
| E. crus-galli | 10 | 50 | 62 | 45 | |
| Control | A. retroflexus | - | 0 | 0 | 0 |
| E. crus-galli | - | 0 | 0 | 0 |
Table 2: Fungicidal Activity Data (EC₅₀ values in µg/mL)
| Compound ID | Botrytis cinerea | Rhizoctonia solani |
| Example-3 | 1.5 | 2.8 |
| Example-4 | 3.2 | 5.1 |
| Control | >100 | >100 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 6-Methoxy-4-methylpyridin-3-ylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Methoxy-4-methylpyridin-3-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
Low yields in Suzuki couplings involving pyridinyl boronic acids are a common challenge and can be attributed to several factors:
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Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. This "2-pyridyl problem" is a well-documented issue.[1][2] To mitigate this, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can help stabilize the active palladium catalyst.[1][3]
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-rich heteroaromatic boronic acids.[4][5] The use of milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) and anhydrous reaction conditions can help minimize this issue.[4]
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Slow Transmetalation: The transmetalation step in the catalytic cycle can be slow for some heteroaryl boronic acids.[6] The choice of base is critical to facilitate the formation of the more reactive boronate species.[3]
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Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[4] It is crucial to ensure that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that the solvents are properly degassed.[4][7]
Q2: I am observing a significant amount of a byproduct that appears to be the protodeboronated starting material (6-methoxy-4-methylpyridine). How can I prevent this?
Protodeboronation is a common side reaction in Suzuki couplings with heteroaromatic boronic acids.[5][8] Here are several strategies to minimize this undesired reaction:
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Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[4] Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction.[4]
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Convert to a More Stable Boron Species: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates. These derivatives are less prone to protodeboronation and slowly release the boronic acid under the reaction conditions.[5]
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Optimize Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. It is advisable to screen different temperatures to find an optimal balance between the desired cross-coupling and the undesired side reaction.[3]
Q3: My reaction is sluggish, and I suspect slow transmetalation. What modifications can I make to the reaction conditions?
Slow transmetalation can be a bottleneck in the catalytic cycle. The following adjustments can help to improve the reaction rate:
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] A thorough screening of bases is recommended. While milder bases are suggested to prevent protodeboronation, a stronger base like potassium phosphate (K₃PO₄) might be necessary to promote transmetalation in some cases.[3] Finding the right balance is key.
-
Solvent System: The choice of solvent can influence the solubility of the reagents and the overall reaction rate. A mixture of a non-polar solvent like dioxane or toluene with a polar aprotic solvent or water can be beneficial.[9] Vigorous stirring is essential for biphasic systems.[4]
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Use of Additives: In some cases, the addition of copper(I) salts can accelerate the transmetalation step.[8]
Q4: I am seeing homocoupling of my this compound. What is the cause, and how can I avoid it?
Homocoupling of boronic acids is another common side reaction that leads to the formation of symmetrical biaryl (or in this case, bipyridyl) products. This is often promoted by:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[4] Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction setup and duration is critical.
-
Inefficient Catalyst Reduction: If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can promote homocoupling.[3] Using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction can help.
Data Presentation
Table 1: Troubleshooting Guide for Common Suzuki Coupling Issues with this compound
| Issue | Potential Cause | Recommended Solution | Key Considerations |
| Low to No Yield | Catalyst inactivation by pyridine nitrogen | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][3] | Higher catalyst loading may be necessary.[1] |
| Protodeboronation | Use milder bases (K₂CO₃, KF), anhydrous conditions, or convert to a pinacol ester.[4] | Stronger bases may be needed for transmetalation. | |
| Incomplete reaction | Increase reaction temperature or time. Screen different solvent/base combinations.[9] | Monitor for decomposition at higher temperatures. | |
| Significant Protodeboronation | Presence of a proton source (water) and a strong base | Switch to anhydrous solvents and a milder base (e.g., KF).[4] | Ensure all reagents and glassware are dry. |
| Unstable boronic acid | Convert the boronic acid to a more stable pinacol or MIDA ester.[5] | This adds an extra synthetic step. | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂).[4] | Use freeze-pump-thaw cycles for degassing. |
| Inefficient Pd(II) precatalyst reduction | Use a Pd(0) source or a more robust precatalyst system.[3] | ||
| Sluggish Reaction | Slow transmetalation | Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[3] Consider adding Cu(I) salts. | The optimal base is substrate-dependent. |
| Poor solubility of reagents | Use a co-solvent system (e.g., dioxane/water, toluene/water).[9] | Ensure vigorous stirring for biphasic mixtures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Reactions with 6-Methoxy-4-methylpyridin-3-ylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, in Suzuki-Miyaura cross-coupling reactions involving 6-Methoxy-4-methylpyridin-3-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura reactions with heteroarylboronic acids like this compound are common and often multifactorial. The primary aspects to investigate are:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-rich or heteroaryl boronic acids.[1]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. The nitrogen atom in the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.
-
Base Selection: The base activates the boronic acid but can also promote its degradation. The strength and solubility of the base are key parameters.
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are crucial for a successful reaction.
Q2: How can I minimize protodeboronation of this compound?
A2: To mitigate protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Opt for milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).
-
Anhydrous Conditions: While some protocols use aqueous media, water can be a proton source for this side reaction. Employing anhydrous solvents and bases can be beneficial.
-
More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These reagents often release the active boronic acid slowly into the reaction mixture, minimizing its concentration and the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation, provided the reaction still proceeds to completion.
Q3: Which catalyst and ligand system is recommended for coupling with this pyridylboronic acid?
A3: For challenging Suzuki-Miyaura couplings involving pyridylboronic acids, highly active and sterically hindered phosphine ligands are often required. Consider using Buchwald ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. These ligands can promote the desired reaction pathway and prevent catalyst deactivation.
Q4: My reaction has stalled and is not proceeding to completion. What are the likely causes and how can I resolve this?
A4: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: Ensure your palladium source and ligand are active and not degraded. The presence of oxygen can lead to catalyst decomposition. Make sure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inappropriate Base: The base may not be strong enough to efficiently activate the boronic acid, or it may have poor solubility in the reaction solvent.
-
Poor Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.
To resolve a stalled reaction, you can try adding a fresh portion of the catalyst and ligand, or consider switching to a different base or solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. Ensure rigorous exclusion of oxygen by properly degassing the solvent and maintaining an inert atmosphere. |
| Inefficient Base | Switch to a different base. For this substrate, K₃PO₄ or Cs₂CO₃ are often good starting points. Ensure the base is finely powdered and anhydrous if running under anhydrous conditions. | |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Some challenging couplings require higher temperatures (e.g., 100-120 °C). | |
| Significant Protodeboronation | Base is too Strong | Use a milder base such as K₃PO₄ or KF. |
| Presence of Water | Use anhydrous solvents and reagents. | |
| Boronic Acid Instability | Convert the boronic acid to its corresponding pinacol ester or MIDA boronate, which are more stable. | |
| Formation of Homocoupled Products | Presence of Oxygen | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Suboptimal Catalyst/Ligand Ratio | Optimize the palladium to ligand ratio. Typically, a 1:2 ratio is used, but this may need adjustment. | |
| Reaction is Sluggish or Stalls | Poor Solubility of Reagents | Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include dioxane, toluene, or DMF, often with a co-solvent like water. |
| Inhibitory Effect of Pyridine Nitrogen | Employ sterically hindered and electron-rich ligands (e.g., Buchwald-type ligands) that can favor the desired catalytic cycle over catalyst inhibition. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This is a general starting protocol and should be optimized for your specific aryl halide.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester for Enhanced Stability
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Solvent (e.g., Toluene or THF)
Procedure:
-
Dissolve the this compound and pinacol in the chosen solvent in a round-bottom flask.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction following Protocol 1.
Visualizations
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for diagnosing and resolving low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Managing Boronic Acid Decomposition in Suzuki-Miyaura Reactions
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges associated with boronic acid decomposition during Suzuki-Miyaura cross-coupling reactions. This resource provides practical troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suzuki-Miyaura reactions related to boronic acid instability.
Question 1: My Suzuki-Miyaura reaction is resulting in a low or no yield of the desired product. What are the primary causes related to boronic acid decomposition?
Answer:
Low or non-existent yields in Suzuki-Miyaura reactions are frequently linked to the degradation of the boronic acid coupling partner. The three primary decomposition pathways are:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[1][2] This process can be catalyzed by acids, bases, or even trace amounts of water in the reaction mixture.[1] Electron-deficient and certain heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[3][4]
-
Oxidation: Boronic acids can be oxidized to the corresponding alcohol (phenol in the case of arylboronic acids), especially in the presence of oxygen and a palladium catalyst.[3] It is crucial to maintain an inert atmosphere throughout the reaction to prevent this.
-
Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or the presence of oxygen.[5][6]
To troubleshoot, a systematic evaluation of your reagents and reaction conditions is recommended.[7]
Question 2: I suspect protodeboronation is the main cause of my low yield. How can I confirm this and what steps can I take to minimize it?
Answer:
You can often detect protodeboronation by identifying the corresponding arene (Ar-H) byproduct in your reaction mixture using techniques like GC-MS or LC-MS.
To minimize protodeboronation, consider the following strategies:
-
Use of More Stable Boronic Acid Surrogates: Instead of the free boronic acid, employ more stable derivatives such as:
-
"Slow-Release" Strategy: Utilize a stable boronic acid surrogate (like a MIDA boronate) that slowly releases the active boronic acid into the reaction mixture.[11][12][13] This maintains a low concentration of the unstable boronic acid, minimizing its decomposition while still allowing for efficient cross-coupling.[11][12]
-
Choice of Base: The base is critical for the reaction but can also promote protodeboronation.[3] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3][10]
-
Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for protodeboronation.[3] Employing anhydrous conditions, if the reaction chemistry allows, can mitigate this side reaction.[3]
Question 3: I am observing a significant amount of homocoupling byproduct (Ar-Ar from the boronic acid). How can I prevent this?
Answer:
The formation of a homocoupling byproduct is typically a result of the presence of Pd(II) species and/or oxygen.[5] To suppress homocoupling:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique.[14] This minimizes the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II).[6]
-
Use a Pd(0) Catalyst Source: Direct use of a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in situ reduction that may not be fully efficient.[5][7]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[6]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[14]
Frequently Asked Questions (FAQs)
Question 1: What is the general stability trend for boronic acids versus their derivatives?
Answer:
The stability of boronic acid derivatives generally follows this trend, from least stable to most stable:
Boronic Acid < Boroxine (trimeric anhydride) < Pinacol Boronate Ester < MIDA Boronate / Potassium Trifluoroborate
Boronic acids are often less stable and can be challenging to handle and store due to their propensity for decomposition.[1] Boronate esters, particularly pinacol esters, offer significantly enhanced stability and are often crystalline solids that are easier to purify and store.[1][8] MIDA boronates and potassium trifluoroborate salts are exceptionally stable and can be ideal for challenging substrates prone to rapid decomposition.[9][10]
Question 2: How should I handle and store my boronic acids to maximize their shelf-life?
Answer:
Proper handling and storage are crucial for maintaining the integrity of your boronic acids.[1]
-
Storage: Store boronic acids in a cool, dry place under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration or freezing is recommended.[1]
-
Handling: Minimize exposure to air and moisture. Handle boronic acids in a glovebox or under a stream of inert gas whenever possible. Use fresh, high-purity reagents for the best results.[15]
Question 3: Does the choice of base affect the rate of boronic acid decomposition?
Answer:
Yes, the choice of base can significantly impact the stability of the boronic acid. While a base is necessary to activate the boronic acid for transmetalation, stronger bases and the presence of hydroxide ions can accelerate protodeboronation.[3] The selection of a milder base, such as K₃PO₄ or Cs₂CO₃, is often a good strategy to balance reactivity with stability, especially for sensitive boronic acids.[10]
Question 4: Can I use boronate esters directly in Suzuki-Miyaura coupling, or do they need to hydrolyze to the boronic acid first?
Answer:
While it was a topic of debate, there is substantial evidence that boronate esters can undergo direct transmetalation without prior hydrolysis to the boronic acid.[16][17] However, under typical Suzuki-Miyaura conditions which often include water, in situ hydrolysis to the more reactive boronic acid can and does occur.[12] The operative pathway can depend on the specific reaction conditions and the structure of the boronate ester.[16]
Data Presentation
Table 1: Comparison of Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | % Purity after Storage (60 days, open to air) |
| 1 | 2-Thiopheneboronic acid | <5% |
| 2 | 2-Thiophene MIDA boronate | >95% |
| 3 | 2-Furanboronic acid | <5% |
| 4 | 2-Furan MIDA boronate | >95% |
| 5 | (E)-Prop-1-en-2-ylboronic acid | <5% |
| 6 | (E)-Prop-1-en-2-yl MIDA boronate | >95% |
| 7 | Cyclopropylboronic acid | ~50% |
| 8 | Cyclopropyl MIDA boronate | >95% |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717.[11]
Table 2: Relative Rates of Transmetalation for Different Boron Reagents
| Entry | Boron Reagent | Relative Rate of Transmetalation (vs. Boronic Acid) |
| 1 | 4-Fluorophenylboronic acid | 1.0 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | ~0.2 |
| 3 | 4-Fluorophenylboronic acid glycol ester | ~23 |
| 4 | 4-Fluorophenylboronic acid catechol ester | ~5.0 |
| 5 | 4-Fluorophenylboroxine | ~9.3 |
Data derived from kinetic studies on the transmetalation step.[16][18] Note: Rates can be highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: Preparation of an Air-Stable MIDA Boronate from a Boronic Acid
This protocol describes a general procedure for the protection of a boronic acid as its MIDA ester, enhancing its stability.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Acetonitrile (or another suitable aprotic solvent)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or containing activated molecular sieves), add the boronic acid and N-methyliminodiacetic acid.
-
Add acetonitrile to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS). The MIDA boronate is often a crystalline solid that precipitates from the reaction mixture upon cooling.
-
Cool the reaction mixture to room temperature.
-
Isolate the solid MIDA boronate by vacuum filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum.
-
The resulting MIDA boronate is typically of high purity and can be used directly in Suzuki-Miyaura reactions.[9]
Protocol 2: Suzuki-Miyaura Coupling using the "Slow-Release" Strategy with a MIDA Boronate
This protocol is designed for unstable boronic acids, using their MIDA boronate form to minimize decomposition.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., 5:1 dioxane/water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
effect of base and solvent on 6-Methoxy-4-methylpyridin-3-ylboronic acid coupling efficiency
Technical Support Center: 6-Methoxy-4-methylpyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for Suzuki-Miyaura coupling reactions involving this compound. It includes troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: For a robust starting point, a combination of a palladium catalyst, a suitable base, and a solvent system is required. The electron-rich nature of the 6-methoxy-4-methylpyridine ring influences reactivity, making condition selection important.[1] A generalized starting protocol is provided below.
Recommended Starting Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) with a ligand such as SPhos (2-4%).[2]
-
Solvent System: A degassed mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).[2][4]
-
Atmosphere: The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and homocoupling of the boronic acid.[2][3]
Q2: What is the role of the base in the coupling reaction and which type is most effective?
A2: The base is critical for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step with the palladium(II) complex.[6] For pyridinylboronic acids, inorganic bases are commonly used.
-
Potassium Carbonate (K₂CO₃): A cost-effective and frequently used base that is moderately strong.[2]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for less reactive coupling partners or when faster reaction rates are desired.[2][3]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly effective base that often provides higher yields, though it is more expensive.[2]
The choice of base is often interdependent with the solvent. For instance, K₃PO₄ often works well in ethereal solvents like dioxane or THF, sometimes with a small amount of water.[3][5]
Q3: How does the choice of solvent affect the coupling efficiency?
A3: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). The choice of solvent can significantly impact reaction rate and yield.
-
Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are common, particularly in combination with water. They provide good solubility for many organic substrates and catalysts.[1]
-
Aromatic Solvents (e.g., Toluene): Often used in biphasic systems with water, requiring vigorous stirring to ensure efficient reaction.[1]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These can be effective but may sometimes lead to side reactions or difficulties in product purification.[1]
It is crucial that all solvents are thoroughly degassed before use to remove dissolved oxygen, which can deactivate the palladium catalyst.[3][5]
Troubleshooting Guide
Issue 1: Low to no yield of the desired product.
This is a common issue that can often be traced back to a few key parameters.
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium source and any ligands are fresh and have been stored correctly. The active Pd(0) species is sensitive to oxygen.[3][5] Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). |
| Inappropriate Base | The base may be too weak or not sufficiently soluble. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[2][3] |
| Poor Solvent Choice | If solubility is an issue, try a different solvent system. For example, if using Toluene/H₂O, consider switching to Dioxane/H₂O or adding a co-solvent.[7][8] |
| Oxygen Contamination | Ensure the solvent is properly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas.[2] |
Issue 2: Significant protodeboronation is observed (boronic acid group is replaced by hydrogen).
Protodeboronation is a major side reaction for many heteroarylboronic acids, especially electron-rich ones.[3][9]
| Potential Cause | Troubleshooting Action |
| Presence of Water | Water is the primary proton source for this side reaction.[3] Switching to strictly anhydrous conditions can significantly reduce protodeboronation. This may require using an anhydrous base like potassium fluoride (KF). |
| Base is too Strong/Aqueous | Strong bases in aqueous media can accelerate the rate of protodeboronation. Consider using a milder base like KF or Na₂CO₃.[3] |
| Boronic Acid Instability | Pyridineboronic acids can be unstable.[4] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are less prone to this side reaction.[2][10] |
Issue 3: Formation of homocoupled byproducts.
This side reaction, where two boronic acid molecules couple together, is primarily caused by the presence of oxygen.
| Potential Cause | Troubleshooting Action |
| Oxygen in Reaction Mixture | The most common cause of homocoupling is dissolved oxygen.[2][3] Rigorously degas all solvents and reagents before adding the palladium catalyst. Maintain a strict inert atmosphere throughout the reaction. |
Data Summary: Effect of Base and Solvent
While specific comparative data for this compound is not extensively published, the following table summarizes general outcomes for structurally similar pyridinylboronic acids, which can be used as a guide for optimization.
| Base (Equiv.) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene / H₂O | Moderate to High | A common, cost-effective starting point.[2] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides superior yields but is more expensive.[2] |
| K₃PO₄ (2-3) | THF / H₂O | High to Excellent | A strong base that is very effective for less reactive substrates.[2] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can improve the solubility of starting materials.[2] |
Visual Guides
Detailed Experimental Protocol (General)
This protocol is a generalized starting point and should be optimized for specific substrates.
1. Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1), degassed by sparging with argon for 30 minutes.
2. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[3]
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.[5]
3. Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.[3]
4. Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the intended duration (typically 2-24 hours).
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
5. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
minimizing homocoupling of 6-Methoxy-4-methylpyridin-3-ylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Minimizing Homocoupling of 6-Methoxy-4-methylpyridin-3-ylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of homocoupling during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 6,6'-dimethoxy-4,4'-dimethyl-3,3'-bipyridine. This side reaction is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to its structural similarity to the target molecule. The electron-rich nature of the 6-methoxypyridine ring can make this particular boronic acid more susceptible to homocoupling.
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This process also produces the active Pd(0) catalyst, but it is a significant issue at the beginning of the reaction.[3]
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The choice of the palladium source is critical. Pd(II) precatalysts can directly promote homocoupling as they require reduction to the active Pd(0) state, often at the expense of the boronic acid.[3] To minimize this, it is advisable to use:
-
Pd(0) sources: Such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can directly enter the catalytic cycle.
-
Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, thereby reducing side reactions like homocoupling.[3]
Q4: What role do phosphine ligands play in suppressing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling:
-
Use bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, or RuPhos promote the desired reductive elimination step of the cross-coupling cycle and their steric bulk can hinder the formation of intermediates that lead to homocoupling.[3][4]
-
Avoid easily oxidized ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to palladium species that favor homocoupling.
Q5: Can the choice of base and solvent affect homocoupling?
A5: Yes, the base and solvent system can significantly influence the reaction outcome.
-
Base: While a base is necessary to activate the boronic acid, an overly strong base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[3]
-
Solvent: Aprotic solvents such as dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used.[1] However, it is crucial to thoroughly degas all solvents to remove dissolved oxygen.[1][2]
Troubleshooting Guides
Issue: Significant formation of 6,6'-dimethoxy-4,4'-dimethyl-3,3'-bipyridine byproduct is observed.
This troubleshooting guide provides a logical workflow to diagnose and resolve the issue of excessive homocoupling.
Data Presentation
The selection of the correct palladium catalyst/ligand system is crucial. While direct comparative data for this compound is scarce, the following table, synthesized from studies on analogous electron-rich and heteroaryl substrates, provides a predictive framework for catalyst selection.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Challenging Substrates
| Catalyst System (Catalyst + Ligand) | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome for this compound |
| Pd(OAc)₂ + PPh₃ | 2-5 | K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate yield, risk of homocoupling due to Pd(II) source. |
| Pd(PPh₃)₄ | 1-3 | K₃PO₄ | Toluene/H₂O | 90-110 | Good yield, lower risk of homocoupling than Pd(II) sources. |
| Pd₂(dba)₃ + SPhos | 0.5-2 | K₃PO₄ | Dioxane | 80-100 | High yield, bulky ligand effectively suppresses homocoupling.[4] |
| Pd₂(dba)₃ + XPhos | 0.5-2 | K₂CO₃ | THF/H₂O | 80 | High yield, excellent for electron-rich heteroaryl couplings.[5] |
| XPhos Pd G3 | 0.5-1.5 | Cs₂CO₃ | Dioxane | 80-100 | Very high yield, precatalyst ensures efficient generation of active Pd(0). |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Source and Buchwald Ligand
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The following diagram illustrates the experimental workflow.
Signaling Pathways and Logical Relationships
The interplay between the desired catalytic cycle and the undesired homocoupling pathway is crucial to understand.
References
Technical Support Center: Optimizing Catalyst Loading for 6-Methoxy-4-methylpyridin-3-ylboronic acid Cross-Coupling
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 6-Methoxy-4-methylpyridin-3-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses common challenges encountered during the cross-coupling of this compound, offering solutions in a direct question-and-answer format.
Q1: My reaction shows low to no yield of the desired coupled product. What are the primary causes and how can I improve the outcome?
A1: Low yields with heteroaryl boronic acids like this compound are common and can stem from several factors.[1][2][3] The primary issues to investigate are:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or has been deactivated. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and stored correctly. For challenging substrates, consider using more robust, air-stable pre-catalysts.[3][4]
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and promote side reactions like homocoupling.[3][4] It is crucial to thoroughly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][4]
-
Inappropriate Base or Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.[1][5] For pyridine-based boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[1][6] The solvent system must be appropriate for all reaction components and may require optimization.[5]
-
Protodeboronation: This is a significant side reaction for many heteroaryl boronic acids, where the boronic acid group is replaced by a hydrogen atom.[7][8] This can be exacerbated by excessive water or certain bases. Using anhydrous solvents or switching to the corresponding boronate ester can mitigate this issue.[1]
Q2: I am observing a significant amount of homocoupling byproduct (dimer of the boronic acid). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids, and is often promoted by the presence of oxygen or Pd(II) species.[1][7] To reduce homocoupling:
-
Ensure Thorough Degassing: Rigorously remove dissolved oxygen from your reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[1][4]
-
Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) that promotes homocoupling.[1][7]
-
Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands can shield the palladium center and favor the desired cross-coupling pathway over homocoupling.[1][7]
-
Choice of Base: In some cases, the choice of base can influence the rate of homocoupling. Screening different bases may be beneficial.[7]
Q3: The reaction starts but then stalls, leaving unreacted starting materials. What could be the issue?
A3: Reaction stalling can be due to catalyst degradation or inhibition.[6]
-
Catalyst Stability: The catalyst may not be stable under the reaction conditions for the entire duration, especially at elevated temperatures.[6] Consider lowering the reaction temperature and extending the reaction time. Alternatively, adding the catalyst in portions throughout the reaction can sometimes help maintain an active catalytic concentration.[6]
-
Product Inhibition: The product formed may coordinate to the palladium center and inhibit further catalytic cycles. Switching to a more sterically hindered ligand can sometimes prevent this product inhibition.[6]
-
Impurity Poisoning: Trace impurities in the starting materials, solvents, or base can act as catalyst poisons.[6] Ensure all reagents are of high purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: For pyridine-containing substrates, a good starting point for catalyst loading is typically between 1-2 mol% of the palladium source.[6] If the reaction is sluggish, this can be incrementally increased to 5 mol%.[6] However, higher catalyst loadings can sometimes increase the formation of side products and should be evaluated carefully.[6]
Q2: Which palladium catalysts and ligands are recommended for this type of substrate?
A2: Due to the potential for the pyridine nitrogen to coordinate to the palladium center, the choice of ligand is critical.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often effective as they can promote the desired reaction steps and prevent catalyst deactivation.[1] Pre-formed palladium complexes incorporating these ligands are also excellent choices.[4]
Q3: How critical is the water content in the reaction?
A3: The role of water in Suzuki couplings can be complex. While some water is often necessary to facilitate the dissolution of the base and the transmetalation step, too much water can lead to significant protodeboronation of the boronic acid.[4][7][8] For sensitive substrates like this compound, starting with anhydrous solvents and then systematically adding small amounts of water can be a good optimization strategy.
Q4: Can I use the corresponding boronate ester instead of the boronic acid?
A4: Yes, using the pinacol boronate ester of this compound is a highly recommended strategy, especially if protodeboronation is a significant issue.[1] Boronate esters are generally more stable than their corresponding boronic acids.
Data Presentation: Optimizing Catalyst Loading
The following tables provide representative data for the optimization of catalyst loading in the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 12 | 91 |
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Base (2.0 equiv), Ligand (2x mol% of Pd).
Table 2: Comparison of Different Catalyst Systems
| Entry | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 24 | 35 |
| 2 | PdCl₂(dppf) | 3.0 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 18 | 65 |
| 3 | Pd₂(dba)₃ / XPhos | 2.0 | Cs₂CO₃ | t-BuOH/H₂O (5:1) | 90 | 12 | 88 |
| 4 | XPhos Pd G3 | 2.0 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 12 | 95 |
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Base (2.0 equiv).
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can also be achieved by evacuating and backfilling the vessel three times.[1][9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1][3]
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time.[4][9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[3][9]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation of Pyridinylboronic Acids in Suzuki Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the common challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions involving pyridinylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridinylboronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the pyridinylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired coupled product and generates a pyridine byproduct that can complicate the purification process.[2] Pyridinylboronic acids, particularly 2-pyridinylboronic acid, are highly susceptible to this decomposition pathway.[2][3]
Q2: What are the primary factors that contribute to the protodeboronation of pyridinylboronic acids?
A2: Several factors can influence the rate of protodeboronation:
-
pH of the reaction medium: 2-Pyridinylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions due to the formation of a reactive zwitterionic species.[1][2][3] Both acidic and basic conditions can slow this decomposition by shifting the equilibrium away from the zwitterion.[1][2][3]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[3]
-
Catalyst System: An efficient palladium catalyst and its ligands are crucial. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1][3]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[3]
-
Ligand Choice: Bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[4][5]
Q3: How can I minimize protodeboronation in my pyridinyl Suzuki reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester or trifluoroborate salt can increase stability.[1][3] These derivatives often act as a "slow-release" source of the boronic acid, keeping its concentration low and minimizing decomposition.[1] Common derivatives include:
-
Optimization of Reaction Conditions:
-
Base: Use weaker bases like K₃PO₄, K₂CO₃, or CsF.[2]
-
Temperature: Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed.[2]
-
Inert Atmosphere: Thoroughly degas solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3]
-
-
Catalyst System Selection: Employ robust and highly active catalyst systems, such as those with sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos).[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of the desired product, with a significant amount of the protodeboronated pyridine detected. | High rate of protodeboronation of the pyridinylboronic acid. | 1. Switch to a more stable boronic acid derivative: Use a pinacol ester, MIDA boronate, or organotrifluoroborate.[3] 2. Optimize the base: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). 3. Lower the reaction temperature. 4. Screen different catalyst systems: Use a more active catalyst/ligand combination to accelerate the desired coupling.[3] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all reagents and solvents.[3] 2. Check catalyst and ligand quality: Use fresh, high-purity materials. 3. Increase catalyst loading modestly. [3] 4. Screen different catalyst systems. [3] |
| Significant formation of homocoupling side products. | Oxygen contamination or non-optimal stoichiometry/temperature. | 1. Ensure a strictly inert atmosphere. [3] 2. Adjust stoichiometry: A slight excess of the boronic acid derivative may be beneficial.[3] 3. Optimize reaction temperature: Lowering the temperature might reduce homocoupling.[3] |
Quantitative Data Summary
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 2-Pyridylboronates
| Entry | Base | Yield (%) |
| 1 | KF | 82 |
| 2 | K₃PO₄ | 75 |
| 3 | Cs₂CO₃ | 68 |
| 4 | Na₂CO₃ | 55 |
Reaction Conditions: 1 equiv of aryl bromide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane, Pd₂(dba)₃/ligand catalyst system. Data is illustrative and based on trends reported in the literature.
Table 2: Comparison of Different 2-Pyridylboron Reagents
| Entry | Boron Reagent | Stability | Reactivity |
| 1 | 2-Pyridylboronic acid | Low | High |
| 2 | 2-Pyridylboronic acid pinacol ester | Moderate | Moderate |
| 3 | Lithium triisopropyl 2-pyridylboronate | High | High |
| 4 | 2-Pyridyl MIDA boronate | High | Slow Release |
This table provides a qualitative comparison based on literature reports.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl Bromides
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and potassium fluoride (KF, 3.0 equiv).
-
In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.0-1.5 mol%) and the ligand (e.g., a phosphite or phosphine oxide ligand, L:Pd ratio of 3:1).
-
Seal the tube with a septum and purge with argon or nitrogen.
-
Add degassed, anhydrous 1,4-dioxane (to achieve a concentration of ~0.3 M with respect to the aryl halide) via syringe.
-
Replace the septum with a Teflon screw cap, seal the vessel, and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS until the aryl halide is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure and purify the crude product by flash column chromatography.
This protocol is adapted from established methods for the coupling of 2-pyridyl nucleophiles.[7]
Protocol 2: General Procedure for Minimizing Protodeboronation using MIDA Boronates
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the pyridinyl MIDA boronate (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[2]
-
Seal the vessel and add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation of 2-pyridinylboronic acid.
Caption: A decision tree for troubleshooting low yields in pyridinyl Suzuki reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 6-Methoxy-4-methylpyridin-3-ylboronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6-Methoxy-4-methylpyridin-3-ylboronic acid in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions.
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of oxidizing agents or under aerobic conditions, leading to the formation of the corresponding phenol.
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound is influenced by several factors:
-
pH: Both acidic and basic conditions can accelerate protodeboronation. The rate of degradation is often pH-dependent.
-
Temperature: Higher temperatures generally increase the rate of degradation. For optimal stability, solutions should be stored at low temperatures.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis and protodeboronation. Aprotic solvents are often preferred for storage.
-
Presence of Oxidizing Agents: Exposure to air (oxygen) and other oxidizing agents can lead to oxidative degradation.
-
Light: Photodegradation can occur, so it is advisable to protect solutions from light.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance the stability of your solution, consider the following strategies:
-
pH Control: Maintain the pH of aqueous solutions in a neutral range, as extreme pH values can catalyze degradation.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation.
-
Use of Aprotic Solvents: Whenever possible, dissolve the compound in a dry, aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Inert Atmosphere: For long-term storage or sensitive reactions, handle the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Formation of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly improve stability by protecting the boronic acid moiety. These esters can often be used directly in cross-coupling reactions or deprotected in situ.
Q4: What are the signs of degradation in my this compound solution?
A4: Degradation can be identified by:
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC, UPLC).
-
A decrease in the peak area of the parent compound over time.
-
Changes in the physical appearance of the solution, such as color change or precipitation.
-
Inconsistent or lower-than-expected yields in subsequent reactions.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
| Possible Cause | Troubleshooting Steps |
| Degradation of the boronic acid solution prior to use. | 1. Prepare fresh solutions of this compound immediately before use. 2. If using a stock solution, verify its purity by HPLC or UPLC-MS. 3. Consider using an air-stable boronic ester derivative (e.g., MIDA ester) for slow release of the active boronic acid during the reaction. |
| On-column degradation during analytical monitoring. | 1. Use a shorter HPLC column or a faster gradient to reduce the analysis time. 2. Dissolve the sample in an aprotic solvent to minimize hydrolysis before injection. 3. Employ end-capped HPLC columns to reduce interactions with free silanol groups. |
| Incompatible reaction conditions. | 1. Ensure the reaction is performed under an inert atmosphere. 2. Optimize the base and solvent system to be compatible with the stability of the boronic acid. |
Issue 2: Observation of Degradation Products in Solution
| Possible Cause | Troubleshooting Steps |
| Hydrolysis/Protodeboronation due to acidic or basic conditions. | 1. Adjust the pH of the solution to a neutral range if possible. 2. If the application requires acidic or basic conditions, minimize the time the boronic acid is exposed to these conditions. 3. Conduct the experiment at a lower temperature. |
| Oxidative degradation. | 1. Degas the solvent before preparing the solution. 2. Handle the solution under an inert atmosphere (nitrogen or argon). 3. Add an antioxidant if it does not interfere with the downstream application. |
| Photodegradation. | 1. Store the solution in an amber vial or protect it from light by wrapping the container in aluminum foil. |
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various conditions. This data is illustrative and based on general trends for arylboronic acids. It is strongly recommended to perform your own stability studies for accurate data.
| Condition | Parameter | Value | % Purity after 24h | % Purity after 72h |
| pH | 0.1 M HCl | pH 1 | 85% | 70% |
| Water | pH ~7 | 98% | 95% | |
| 0.1 M NaOH | pH 13 | 80% | 65% | |
| Temperature | Acetonitrile | 4 °C | >99% | >99% |
| Acetonitrile | 25 °C (RT) | 97% | 92% | |
| Acetonitrile | 50 °C | 90% | 75% | |
| Solvent (at RT) | Acetonitrile (Aprotic) | - | 97% | 92% |
| Tetrahydrofuran (Aprotic) | - | 96% | 90% | |
| Methanol (Protic) | - | 92% | 80% | |
| Water (Protic) | - | 95% | 88% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated pH meter
-
HPLC or UPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound into a vial.
-
Place the vial in a thermostatic oven at 80°C for 48 hours.
-
At specified time points, dissolve a known amount of the solid in acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B conditions).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the samples.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
Method Validation:
-
Specificity: Analyze stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the pure compound into a placebo mixture.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision-making diagram for selecting a stabilization strategy.
strategies to avoid boroxine formation from 6-Methoxy-4-methylpyridin-3-ylboronic acid
Topic: Strategies to Avoid and Mitigate Boroxine Formation
This guide provides researchers, scientists, and drug development professionals with practical strategies to prevent, identify, and reverse the formation of boroxine from 6-Methoxy-4-methylpyridin-3-ylboronic acid, ensuring experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and why does it form from my boronic acid?
A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the cyclic anhydride of the corresponding boronic acid. Formation occurs through a reversible dehydration reaction where three molecules of boronic acid condense, eliminating three molecules of water.[1][2] This process is entropically driven by the release of water molecules and can be accelerated by heat or storage in anhydrous conditions.[2][3] While phenylboronic acid is known to dehydrate upon simple heating, even storage at room temperature can lead to gradual conversion to the boroxine form.[4][5]
Caption: Reversible formation of a boroxine from three boronic acid molecules.
Q2: How can I determine if my this compound has converted to its boroxine?
A2: Several indicators can suggest boroxine formation:
-
Solubility Issues: Boroxines are generally less polar than their corresponding boronic acids and may exhibit poor solubility in solvents where the acid is normally soluble.
-
Inconsistent Stoichiometry: If used in a reaction like a Suzuki-Miyaura coupling, you may observe reduced yields or recovery of starting material. This is because the molecular weight of the boroxine is different from three individual boronic acid molecules, leading to inaccurate reagent measurement if not accounted for.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will show shifts in the signals corresponding to the pyridine ring protons and carbons due to the change in the electronic environment around the boron atom. The broad signal from the -B(OH)₂ protons will be absent.
-
IR Spectroscopy: The characteristic broad O-H stretch of the boronic acid (around 3200-3400 cm⁻¹) will be significantly diminished or absent in the boroxine.
-
Q3: Can I use the boroxine form directly in my cross-coupling reactions?
A3: While some boroxines can be used in cross-coupling reactions, it is generally not recommended without careful consideration. The primary issue is stoichiometry. Using the material by weight assumes it is the boronic acid, leading to an under-stoichiometric amount of the boron reagent. Furthermore, the reactivity of the boroxine may differ from the boronic acid under specific reaction conditions. For consistent and reproducible results, it is best to use the pure boronic acid form.
Troubleshooting Guide: Inconsistent Reactions and Insolubility
If you are experiencing inconsistent yields, reaction failures, or difficulty dissolving your this compound, boroxine formation is a likely cause. The following table summarizes strategies to mitigate this issue.
| Strategy ID | Mitigation Strategy | Expected Outcome |
| S1 | Proper Storage and Handling | Prevents the initial formation of boroxine, ensuring the reagent's integrity over time. |
| S2 | Aqueous Reversion Protocol | Hydrolyzes any existing boroxine back to the active boronic acid form prior to use. |
| S3 | Pre-Reaction Solvation Test | Quickly assesses the likely state of the material before committing to a large-scale reaction. |
Experimental Protocols
S1: Protocol for Proper Storage and Handling
To minimize the spontaneous dehydration of this compound, adhere to the following storage conditions based on supplier recommendations.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of the dehydration reaction. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and displaces moisture. |
| Container | Tightly sealed, opaque vial | Protects from atmospheric moisture and light. |
| Location | Dry, well-ventilated area | Avoids exposure to ambient humidity and heat sources. |
Handling Procedure:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh the required amount quickly in a low-humidity environment or a glovebox.
-
Tightly reseal the container and purge with inert gas before returning to cold storage.
S2: Protocol for Reversion of Boroxine to Boronic Acid
This protocol hydrolyzes the boroxine back to the desired boronic acid. This procedure should be performed before the main reaction if boroxine formation is suspected. The reversibility of the formation allows for recovery of the boronic acid by introducing water.[3][4]
Materials:
-
This compound (suspected to contain boroxine)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the boronic acid/boroxine sample in a suitable organic solvent (e.g., 10 mL of diethyl ether per 1 g of sample) in a flask.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes. This step facilitates the hydrolysis of the boroxine.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid is the reverted boronic acid, which should be used promptly or stored under the strict conditions outlined in protocol S1.
Caption: Troubleshooting workflow for addressing suspected boroxine formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 6. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
analytical techniques for identifying byproducts in reactions with 6-Methoxy-4-methylpyridin-3-ylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-4-methylpyridin-3-ylboronic acid. The information is designed to help identify and characterize potential byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing unexpected spots on TLC/peaks in LC-MS. What are the most likely byproducts?
A1: In reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, there are three primary byproducts you should consider:
-
Protodeboronation Product: This is the result of the boronic acid group being replaced by a hydrogen atom, yielding 6-Methoxy-4-methylpyridine. This side reaction is often facilitated by the presence of water and can be more prevalent with certain bases.
-
Homocoupling Product: Two molecules of the boronic acid can react with each other to form a symmetrical bipyridine. This is often promoted by the presence of oxygen in the reaction mixture.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is an equilibrium process and can lead to complex NMR spectra and affect the reactivity of your starting material.
Q2: How can I minimize the formation of these byproducts?
A2: To minimize byproduct formation, consider the following troubleshooting strategies:
-
For Protodeboronation:
-
Use anhydrous solvents and reagents.
-
Consider using a milder base.
-
Protect the boronic acid as a boronate ester (e.g., pinacol ester) which can be more stable under certain reaction conditions.
-
-
For Homocoupling:
-
Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Ensure your palladium catalyst is of high quality and the active Pd(0) species is efficiently generated.
-
-
For Boroxine Formation:
-
Store the boronic acid in a dry environment.
-
While boroxine formation is reversible in the presence of water, its presence can complicate stoichiometry. Using the boronic acid as a freshly opened sample or converting it to a more stable boronate ester can be beneficial.
-
Q3: What analytical techniques are best for identifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are excellent for separating the components of your reaction mixture and obtaining the molecular weights of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated byproducts.
-
¹¹B NMR is particularly useful for monitoring the consumption of the boronic acid and detecting the presence of boroxines, which have a distinct chemical shift compared to the boronic acid.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile byproducts like the protodeboronation product.
Troubleshooting Guide: Byproduct Identification
If you suspect the presence of byproducts, the following tables summarize the expected analytical data to aid in their identification.
Table 1: Expected Analytical Data for the Protodeboronation Byproduct
| Byproduct | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in CDCl₃, estimated) | Expected Mass Spec (EI) m/z |
| 6-Methoxy-4-methylpyridine | C₇H₉NO | 123.15 | ~8.0 ppm (s, 1H, H2), ~6.6 ppm (s, 1H, H5), ~6.5 ppm (s, 1H, H3), ~3.9 ppm (s, 3H, OCH₃), ~2.4 ppm (s, 3H, CH₃) | 123 (M+), 108 (M-CH₃), 93 (M-OCH₃) |
Table 2: Expected Analytical Data for the Homocoupling Byproduct
| Byproduct | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in CDCl₃, estimated) | Expected Mass Spec (ESI) m/z |
| 6,6'-Dimethoxy-4,4'-dimethyl-3,3'-bipyridine | ![]() | C₁₄H₁₆N₂O₂ | 244.29 | Aromatic protons in the range of ~8.2-7.0 ppm, two distinct singlets for the methoxy groups (~4.0 ppm), and two distinct singlets for the methyl groups (~2.5 ppm). | 245.1 [M+H]⁺, 267.1 [M+Na]⁺ |
Table 3: Expected Analytical Data for Boroxine Formation
| Species | General Structure | ¹¹B NMR Chemical Shift (ppm) | Comments |
| Boronic Acid | R-B(OH)₂ | ~28-30 | A single, relatively sharp peak. |
| Boroxine | (RBO)₃ | ~30-33 | A broader peak, slightly downfield from the boronic acid. The presence of both species will result in two distinct peaks in the ¹¹B NMR spectrum. |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by LC-MS
-
Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions (General Reverse-Phase Method):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (General ESI Method):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Protocol 2: Analysis by ¹¹B NMR Spectroscopy
-
Sample Preparation:
-
Carefully take a sample from the reaction mixture under an inert atmosphere.
-
Dissolve approximately 5-10 mg of the crude reaction mixture (or the isolated boronic acid containing compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).
-
-
Data Analysis:
-
Process the spectrum and identify the chemical shifts.
-
A peak around 28-30 ppm corresponds to the boronic acid, while a broader peak around 30-33 ppm suggests the presence of the boroxine.
-
Visualizing Byproduct Formation Pathways
The following diagrams illustrate the formation pathways of the common byproducts.
Caption: Formation pathways of common byproducts.
The following workflow can guide your analytical approach to byproduct identification.
Caption: Workflow for byproduct identification.
Validation & Comparative
A Comparative Analysis of 6-Methoxy-4-methylpyridin-3-ylboronic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridinylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the efficient construction of complex biaryl and heteroaryl structures, which are prevalent in a myriad of pharmaceutical agents and functional materials. This guide provides a comparative analysis of 6-Methoxy-4-methylpyridin-3-ylboronic acid and its key positional isomers, focusing on their physicochemical properties, reactivity in Suzuki-Miyaura coupling, and potential biological significance. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research endeavors.
Physicochemical Properties: A Comparative Overview
The positional arrangement of the methoxy, methyl, and boronic acid groups on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, stability, and reactivity. Below is a summary of the key physicochemical data for this compound and its selected isomers.
| Property | This compound | (6-Methoxy-5-methylpyridin-3-yl)boronic acid | 2-Methoxy-3-pyridinylboronic acid |
| CAS Number | 503184-35-8[1] | 1083168-99-3[2] | 163105-90-6 |
| Molecular Formula | C₇H₁₀BNO₃[1] | C₇H₁₀BNO₃[2] | C₆H₈BNO₃ |
| Molecular Weight | 166.97 g/mol [1] | 166.97 g/mol [2] | 152.94 g/mol |
| Appearance | Solid | Solid | Solid |
| Melting Point | Not available | Not available | 140-144 °C |
| Storage Temperature | 2-8°C[1] | Room temperature | 2-8°C |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of pyridinylboronic acid isomers in this reaction is governed by a combination of electronic and steric factors.
Electronic Effects: The electron-donating methoxy group and the weakly electron-donating methyl group can influence the nucleophilicity of the pyridine ring, which can, in turn, affect the transmetalation step of the catalytic cycle. The position of the nitrogen atom, being electron-withdrawing, also plays a crucial role in the overall electron density of the ring.
Steric Effects: The proximity of the methyl and methoxy groups to the boronic acid moiety can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction rate. Isomers with substitution at the 2-position relative to the boronic acid (ortho-substitution) are known to be particularly challenging due to the "2-pyridyl problem," where the lone pair of the nitrogen atom can coordinate to the palladium center and inhibit catalysis.
Potential Biological Significance
Substituted pyridines are a common motif in a vast array of biologically active compounds, exhibiting activities ranging from anticancer to antiviral and anti-inflammatory. The introduction of a boronic acid functional group can impart unique biological activities, often through the formation of reversible covalent bonds with serine proteases or other enzymes.
While specific biological data for this compound and its direct isomers is limited in publicly available literature, a related compound, 6-Methoxypyridin-3-ylboronic acid, has been reported to be a potent inhibitor of phosphodiesterase type 5 (PDE5) and to possess inhibitory activity against tumor cells.[3] This suggests that the methoxy-substituted pyridinylboronic acid scaffold is a promising starting point for the discovery of novel therapeutic agents. Structure-activity relationship (SAR) studies on pyridine derivatives have shown that the presence and position of methoxy groups can significantly enhance antiproliferative activity.[4]
Further screening and biological evaluation of this compound and its isomers are warranted to fully elucidate their therapeutic potential.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridinylboronic acid. It should be noted that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridinylboronic acid isomer (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the pyridinylboronic acid isomer, the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80°C to 110°C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Reactivity of Pyridinylboronic Acids in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in drug development and medicinal chemistry, the incorporation of pyridine scaffolds is particularly significant due to their prevalence in a wide range of biologically active compounds.[1] Pyridinylboronic acids are key reagents for introducing this heterocycle, but their reactivity in Suzuki coupling can vary significantly based on several factors. This guide provides a comparative analysis of the performance of pyridinylboronic acid isomers, supported by experimental data, to aid in reaction design and optimization.
Factors Influencing Reactivity
The success and yield of a Suzuki coupling reaction involving pyridinylboronic acids are primarily governed by the position of the boronic acid group, electronic effects of other substituents on the pyridine ring, and steric hindrance.
-
Positional Isomerism : The location of the boronic acid group on the pyridine ring is the most critical determinant of reactivity.
-
3- and 4-Pyridinylboronic Acids : These isomers generally exhibit good reactivity in Suzuki couplings with a variety of aryl and heteroaryl halides, often providing moderate to high yields.[3] The electronic environment at these positions is favorable for the crucial transmetalation step of the catalytic cycle.[1]
-
2-Pyridinylboronic Acids : This isomer is notoriously challenging to use.[1] The proximity of the boronic acid to the ring nitrogen can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1] This phenomenon is often referred to as the "2-pyridyl problem."[1] Furthermore, 2-pyridinylboronic acids are more susceptible to protodeboronation, a common decomposition pathway that reduces the yield of the desired coupled product.[1][4] Overcoming these challenges often requires specialized ligands, alternative boron reagents (like boronate esters), or carefully optimized reaction conditions.[4][5]
-
-
Electronic Effects : The electronic nature of the pyridine ring directly impacts the transmetalation step, which is often rate-limiting.
-
Electron-Withdrawing Groups : Groups like fluorine or cyano decrease the electron density of the pyridine ring.[6] This can be detrimental to the Suzuki coupling, as electron-poor boronic acids tend to be less reactive and result in lower yields.[6][7]
-
Electron-Donating Groups : Conversely, electron-rich pyridinylboronic acids, such as those with methoxy groups, generally exhibit higher reactivity and provide better yields.[6]
-
-
Steric Hindrance : As with most coupling reactions, steric bulk on either the pyridinylboronic acid or the aryl halide partner can impede the reaction and lower yields.[8][9] Highly substituted or ortho-substituted coupling partners may require more robust catalyst systems with bulky ligands to overcome steric clashes.[8][10]
Data Presentation: Comparative Yields in Suzuki Coupling
The following table summarizes experimental data from various studies, illustrating the impact of isomerism and electronic effects on the yield of Suzuki coupling reactions. Note that direct comparison can be challenging as reaction conditions vary between studies.
| Pyridinylboronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [3][6] |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [3][6] |
| 4-Methoxyphenyl boronic acid (Electron-Rich) | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 48% | [6] |
| 4-Cyanophenyl boronic acid (Electron-Poor) | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 10% | [6] |
| 2-Pyridylboronate (triisopropyl ester) | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82% | [4] |
| 2-Pyridylboronate (triisopropyl ester) | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74% | [4] |
| 2-Pyridylboronate (triisopropyl ester) | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 73% | [4] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-3-bromopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | 69% | [11] |
Experimental Protocols
Below is a general, representative procedure for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reagents & Setup : To a resealable reaction tube, add the aryl bromide (1.0 equiv), the pyridinylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₃PO₄, CsF, Na₂CO₃).
-
Catalyst & Ligand : Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol %) and the appropriate phosphine ligand (e.g., SPhos, RuPhos, P(t-Bu)₃, 1.5-3 mol % per Pd).
-
Solvent : Add a degassed solvent (e.g., Dioxane, Toluene, DMF, typically 3 mL per mmol of halide).
-
Reaction : Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours). The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup : After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
This protocol is a generalized example. Specific conditions such as catalyst choice, base, solvent, and temperature should be optimized for each specific reaction.[4][5]
Visualizing Reaction Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the chemical processes and logical flows involved in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: 6-Methoxy-4-methylpyridin-3-ylboronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boron Reagent for Pyridine Moiety Incorporation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. For the introduction of the valuable 6-methoxy-4-methylpyridine-3-yl moiety, a common scaffold in medicinal chemistry, researchers are often faced with a choice between the free boronic acid and its corresponding pinacol ester. This guide provides an objective comparison of these two reagents, supported by experimental data, to inform the selection of the most suitable coupling partner for your specific synthetic needs.
Core Differences: Reactivity vs. Stability
The fundamental trade-off between 6-methoxy-4-methylpyridin-3-ylboronic acid and its pinacol ester lies in the balance between reactivity and stability.
This compound is generally the more reactive species in the Suzuki-Miyaura catalytic cycle. The presence of hydroxyl groups on the boron atom is believed to facilitate the crucial transmetalation step with the palladium catalyst. However, this reactivity comes at the cost of stability. Boronic acids are susceptible to dehydration, leading to the formation of cyclic boroxine trimers, and can undergo protodeboronation under certain reaction or purification conditions. This instability can result in inconsistent yields and a shorter shelf-life.
This compound pinacol ester , on the other hand, offers significantly enhanced stability. The pinacol group protects the boron center, rendering the molecule less prone to degradation from moisture and air.[1] This translates to a longer shelf-life, easier handling, and greater consistency in experimental setups.[1] While this stability is advantageous for storage and purification, the pinacol ester can be less reactive than the free boronic acid and may require specific conditions, such as the presence of a base and water, to hydrolyze in situ to the active boronic acid for efficient cross-coupling.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Reactivity vs. Stability Trade-off"
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
Table 1: Comparison of a Boronic Acid and its Pinacol Ester in a Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(1-adamantyl)-4-methoxyphenylboronic acid | Methyl 6-bromo-2-naphthoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Reflux | Not Specified | 68 |
| 3-(1-adamantyl)-4-methoxyphenylboronic acid pinacol ester | Methyl 6-bromo-2-naphthoate | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | Reflux | Not Specified | 87 |
Data adapted from patent US20100160677A1. Note that the catalyst and base are different for the two reactions, which may influence the yield.
This analogous example suggests that with optimization of reaction conditions, particularly the choice of catalyst and base, the more stable pinacol ester can provide a higher yield in a Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound or its pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DME, with 10-25% water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph G { bgcolor="#FFFFFF" node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "General Suzuki-Miyaura Workflow"
Synthesis of this compound Pinacol Ester
The pinacol ester can be readily synthesized from the corresponding boronic acid (or its boroxine form).
Materials:
-
This compound (or its boroxine) (1.0 equiv)
-
Pinacol (1.1-1.2 equiv)
-
Toluene or other suitable azeotroping solvent
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the boronic acid and pinacol in toluene.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue heating until no more water is collected and the reaction mixture becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification. If necessary, it can be purified by crystallization or column chromatography.
Conclusion and Recommendations
The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling depends on the specific requirements of the synthesis.
-
For rapid reaction optimization and when using freshly prepared or high-purity material, the boronic acid may be advantageous due to its higher intrinsic reactivity.
-
For multi-step syntheses, large-scale reactions, and when long-term storage and handling are required, the pinacol ester is the superior choice due to its enhanced stability and ease of use.
While the pinacol ester may require some optimization of the reaction conditions to achieve maximum efficiency, its stability and reliability often make it the more practical choice for drug development and other applications where reproducibility is paramount.
References
The Art of Inhibition: A Comparative Guide to Pyridinylboronic Acids in Kinase Drug Discovery
For researchers, scientists, and drug development professionals, the pyridine ring and the boronic acid functional group represent powerful tools in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridinylboronic acid derivatives, with a focus on their potential as kinase inhibitors. While direct SAR data for 6-Methoxy-4-methylpyridin-3-ylboronic acid derivatives is limited in publicly available literature, this guide will utilize it as a foundational scaffold to discuss SAR principles derived from closely related pyridine-based kinase inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and Rho-associated coiled-coil containing protein kinase (ROCK).
Unlocking Kinase Inhibition: The Structure-Activity Relationship
The development of effective kinase inhibitors hinges on understanding how structural modifications to a lead compound influence its biological activity. For pyridinylboronic acids, key areas of modification include the pyridine ring itself, the substituents on the ring, and the nature of the boronic acid group. These modifications can impact potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Pyridine-Based Kinase Inhibitors
To illustrate the principles of SAR in this class of compounds, we will examine derivatives of two distinct pyridine-based kinase inhibitor scaffolds.
1. 4-(Pyrazol-3-yl)-pyridine Derivatives as JNK3 Inhibitors
JNK3 is a critical enzyme in neuronal apoptosis and represents a key target for the treatment of neurodegenerative diseases. The following table summarizes the SAR for a series of 4-(pyrazol-3-yl)-pyridine derivatives.
| Compound ID | Pyridine Substitution (X) | Pyrazole Substitution (R1) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | H | H | 0.63 | > 20 |
| 2 | H | Me | 1.45 | Not Tested |
| 3 | Cl | Me | 0.86 | Not Tested |
| 4 | H (on Pyridine) | H | 0.160 | > 20 |
| 5 | Cl (on Pyridine) | H | 0.080 | Not Tested |
| 6 | H (on Pyridine) | Me | 0.250 | Not Tested |
Data compiled from publicly available research.
Key SAR Observations for JNK3 Inhibitors:
-
Pyridine vs. Pyrimidine Core: Replacing a pyrimidine core with a pyridine core generally leads to more potent JNK3 inhibition.
-
Substitution on the Pyridine Ring: The introduction of a chlorine atom at the 5-position of the pyridine ring (Compound 5 vs. 4) can double the inhibitory activity.
-
Substitution on the Pyrazole Ring: N-alkylation of the pyrazole nitrogen (Compound 2 vs. 1 and 6 vs. 4) tends to decrease potency, though it may improve pharmacokinetic properties like brain penetration.
2. Pyridine-Based ROCK Inhibitors
ROCKs are key regulators of cellular contraction and motility, making them attractive targets for diseases like hypertension and glaucoma. The SAR of pyridine-based ROCK inhibitors reveals different structural requirements for potent inhibition.
| Compound ID | Core Structure | R Group | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| 7 | Pyridine-amide | 3-methoxyphenyl | 100 | 80 |
| 8 | Pyridine-amide | 4-fluorophenyl | 50 | 45 |
| 9 | 7-azaindole | 3-aminophenyl | 25 | 20 |
| 10 | 7-azaindole | 4-pyridyl | 15 | 10 |
Data generalized from published studies on pyridine-based ROCK inhibitors.
Key SAR Observations for ROCK Inhibitors:
-
Hinge-Binding Moiety: The pyridine or azaindole core typically acts as a hinge-binding moiety, forming critical hydrogen bonds within the ATP-binding pocket of the kinase.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the appended phenyl ring significantly impact potency. Electron-withdrawing groups like fluorine can enhance activity.
-
Core Modifications: Moving from a simple pyridine-amide to a 7-azaindole scaffold can lead to a significant improvement in inhibitory potency.
Experimental Protocols for Kinase Inhibition Assays
The determination of a compound's inhibitory activity is crucial for SAR studies. The following are detailed methodologies for in vitro kinase inhibition assays commonly used for JNK3 and ROCK.
In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant JNK3 enzyme, and a mixture of the kinase substrate and ATP to initiate the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow for the phosphorylation of the substrate.
-
Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
In Vitro ROCK Kinase Inhibition Assay (Z'-LYTE™ FRET-based Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a specific peptide substrate.
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme
-
ROCK peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds (serially diluted in DMSO)
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the ROCK enzyme, peptide substrate, and ATP in the kinase buffer.
-
Compound Plating: Add the serially diluted test compounds to the 384-well plate.
-
Enzyme/Substrate Addition: Add the ROCK enzyme and peptide substrate mixture to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development: Add the development reagent from the Z'-LYTE™ kit to each well.
-
Second Incubation: Incubate for another 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring TR-FRET.
-
Data Analysis: Calculate the percent inhibition based on the FRET signal and determine the IC50 values.
Visualizing the Logic: Pathways and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate a simplified kinase signaling pathway and a general experimental workflow for inhibitor screening.
Caption: A simplified representation of a kinase signaling cascade and the point of intervention for a kinase inhibitor.
Caption: A general workflow illustrating the process of screening and optimizing kinase inhibitors.
By understanding the nuanced structure-activity relationships of pyridinylboronic acids and employing robust experimental protocols, researchers can accelerate the discovery and development of novel kinase inhibitors for a wide range of therapeutic applications. The principles outlined in this guide, though drawn from related compound series, provide a valuable framework for initiating SAR studies on this compound and its future derivatives.
References
A Comparative Guide to the Efficacy of Palladium Ligands in Suzuki-Miyaura Coupling with 6-Methoxy-4-methylpyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic selection of the palladium ligand is paramount to the success of these transformations, profoundly influencing reaction rates, yields, and scope. This guide provides a comparative assessment of various palladium ligands for the Suzuki-Miyaura coupling of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
While direct comparative studies on this compound are limited, this guide draws upon experimental data from structurally analogous pyridylboronic acids to provide a reliable framework for ligand selection and reaction optimization. The data presented herein is intended to serve as a robust starting point for achieving high-efficiency couplings with this versatile reagent.
Comparative Performance of Palladium Ligands
The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling is intrinsically linked to the choice of ligand. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have demonstrated exceptional performance in the coupling of heteroaryl substrates.[1][2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often rate-limiting in couplings involving heteroaryl halides.
Below is a summary of commonly employed palladium catalysts and ligands with their expected performance in the coupling of this compound with a representative aryl bromide.
| Catalyst/Ligand System | Typical Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Expected Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 70-85 | A classical, versatile catalyst; may require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | 1-3 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 80-95 | Highly effective for a broad range of substrates, including heteroaromatics. |
| Pd₂(dba)₃ with SPhos | 0.5-2 | Cs₂CO₃ | Toluene or 1,4-Dioxane | Room Temp - 80 | 90-99 | A highly active Buchwald ligand system, often enabling reactions at lower temperatures.[2] |
| Pd₂(dba)₃ with XPhos | 0.5-2 | K₃PO₄ | t-BuOH or THF | Room Temp - 80 | 90-99 | Another highly effective Buchwald ligand, known for its broad applicability and high turnover numbers. |
Experimental Protocols
Detailed below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using two different palladium ligand systems. These protocols are based on established procedures for structurally similar pyridylboronic acids and should be optimized for specific substrates.[3][4]
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
-
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
-
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, SPhos, and Cs₂CO₃ to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add the aryl bromide and this compound.
-
Seal the flask, remove from the glovebox (if applicable), and add degassed toluene via syringe.
-
Stir the reaction mixture at 80 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling and the catalytic cycle.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The heart of the Suzuki-Miyaura reaction is the palladium-catalyzed cycle. The choice of ligand significantly impacts the efficiency of each step in this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While classical phosphine ligands such as PPh₃ and dppf can provide good yields, the use of more advanced Buchwald biarylphosphine ligands like SPhos and XPhos is often advantageous, leading to higher yields under milder reaction conditions. The provided protocols and comparative data offer a strong foundation for researchers to develop efficient and robust synthetic routes to valuable molecules incorporating the 6-methoxy-4-methylpyridine moiety. As with any catalytic reaction, empirical optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best possible outcome.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Pyridine and Pyrimidine Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, pyridine and pyrimidine derivatives stand out as privileged structures, frequently appearing in a wide array of FDA-approved drugs.[1] Their utility stems from their ability to engage in various biological interactions, favorable physicochemical properties, and synthetic tractability. This guide provides an objective, data-driven comparison of pyridine and pyrimidine derivatives in drug design, offering insights into their relative performance and applications.
Physicochemical Properties: A Tale of Two Heterocycles
The fundamental difference between pyridine and pyrimidine lies in the number of nitrogen atoms in their six-membered aromatic rings—one in pyridine and two in pyrimidine.[2][3] This seemingly small structural change has significant implications for their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
| Property | Pyridine | Pyrimidine | Key Differences & Implications in Drug Design |
| Structure | A six-membered aromatic ring with one nitrogen atom.[3] | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[2] | The additional nitrogen atom in pyrimidine makes it more electron-deficient than pyridine.[3][4] This affects reactivity, basicity, and hydrogen bonding capacity. |
| Basicity (pKa of conjugate acid) | ~5.2-5.3[4] | ~1.23-1.3[4][5] | Pyridine is a weak base, while pyrimidine is significantly less basic.[4] This difference can influence drug-receptor interactions, salt formation for formulation, and solubility. |
| Electron Distribution | The nitrogen atom is the most electronegative, leading to an electron-deficient ring, particularly at the 2, 4, and 6 positions.[3] | The two nitrogen atoms further decrease the π-electron density in the ring, making it more π-deficient than pyridine.[4] The 2, 4, and 6 positions are highly electron-deficient.[4] | The electron-deficient nature of both rings makes them susceptible to nucleophilic aromatic substitution, a common reaction in their derivatization.[4] The greater π-deficiency of pyrimidine can enhance certain interactions with biological targets. |
| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor.[2] | Both nitrogen atoms can act as hydrogen bond acceptors.[2] | The presence of an additional hydrogen bond acceptor in pyrimidine can lead to more extensive and potentially stronger interactions with biological targets, influencing binding affinity and selectivity. |
| Solubility | Generally water-soluble.[3] | Parent pyrimidine is also water-soluble. | Solubility of derivatives is highly dependent on the nature of the substituents. The inherent polarity of the core rings contributes to the aqueous solubility of many of their derivatives. |
| Lipinski's Rule of Five | Many pyridine-based drugs adhere to this rule, indicating good oral bioavailability.[6][7] | Pyrimidine derivatives are also frequently designed to comply with Lipinski's rule to ensure drug-like properties.[8] | Both scaffolds can be readily modified to optimize the parameters of Lipinski's rule (molecular weight < 500 Da, logP < 5, ≤ 5 H-bond donors, ≤ 10 H-bond acceptors) for oral drug development.[6][7] |
Pharmacological Activities: A Comparative Overview
Both pyridine and pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, with significant overlap in their therapeutic applications. However, subtle differences in their interaction patterns can lead to preferences for one scaffold over the other for specific biological targets.
Anticancer Activity
Pyridine and pyrimidine moieties are integral components of numerous anticancer agents.[1][9] They can act through various mechanisms, including kinase inhibition, disruption of DNA synthesis, and modulation of cell signaling pathways.
Table 2: Comparative Anticancer Activity (IC50 Values)
| Compound Class | Derivative | Target/Cell Line | Pyridine IC50 (µM) | Pyrimidine IC50 (µM) | Reference |
| Anilino-substituted sulfonamides | N-(4-methyl-3-(4-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamino)phenyl)naphthalene-2-sulfonamide | K562 (Leukemia) | - | 5.60 | [10] |
| MCF-7 (Breast Cancer) | - | 9.33 | [10] | ||
| MDA-MB-231 (Breast Cancer) | - | 6.93 | [10] | ||
| Fused Heterocycles | Pyrido[2,3-d]pyrimidine derivative (Compound 63) | PC-3 (Prostate Cancer) | - | 1.54 | [11] |
| A-549 (Lung Cancer) | - | 3.36 | [11] | ||
| Fused Heterocycles | Pyrazolopyridine derivative (Compound 13c) | PC3 (Prostate Cancer) | 5.195 | - | [12] |
| Fused Heterocycles | Pyrazolopyrimidine derivative (Compound 3) | MCF7 (Breast Cancer) | - | 2.02-1.61 | [13] |
| General | Compound 2 | Human Tumor Cell Lines | >-4.7 (log10 GI50) | - | [14] |
| General | Compound 7 | Human Tumor Cell Lines | - | >-4.7 (log10 GI50) | [14] |
Note: A direct comparison is often challenging as different studies use varying cell lines and experimental conditions. This table presents a selection of data to illustrate the potency of derivatives from both classes.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the development of novel antimicrobial agents, with pyridine and pyrimidine derivatives being promising candidates.
Table 3: Comparative Antimicrobial Activity
| Compound Class | Derivative | Organism | Pyridine Activity | Pyrimidine Activity | Reference |
| Thiazolidinone-based | Carboxamido pyridyl-based thiazolidinediones | Various bacteria | Active | - | [15] |
| General | Various derivatives | Bacteria and Fungi | Potent activity reported | Potent activity reported | [15] |
Anti-inflammatory Activity
A comparative study on newly synthesized pyridine and pyrimidine derivatives revealed their potential as anti-inflammatory agents.
Table 4: Comparative Anti-inflammatory Activity (IC50 Values)
| Compound | Scaffold | Inhibition of Nitric Oxide Production (%) | IC50 (µM) |
| 7a | Pyridine | 65.48 | 76.6 |
| 7f | Pyridine | 51.19 | 96.8 |
| 9a | Pyrimidine | 55.95 | 83.1 |
| 9d | Pyrimidine | 61.90 | 88.7 |
Data from a study by Sroor et al.[16]
In this study, the pyridine derivative 7a showed the most significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting it was more effective as an anti-inflammatory agent compared to the tested pyrimidine derivatives.[16]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of pyridine and pyrimidine derivatives.
Synthesis of Derivatives
General Protocol for Synthesis of Pyridine Derivatives (from N-vinyl/aryl amides):
This method describes a one-step synthesis of pyridine derivatives.[17]
-
Amide Activation: To a solution of the N-vinyl or N-aryl amide (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 2-chloropyridine (1.2 eq) followed by trifluoromethanesulfonic anhydride (1.1 eq) at a low temperature (e.g., -78 °C).
-
Nucleophile Addition: After a short activation period, add the π-nucleophile (e.g., an alkyne or alkene, 1.5 eq) to the reaction mixture.
-
Annulation: Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Synthesis of Pyrimidine Derivatives (from Chalcones):
This protocol outlines the synthesis of pyrimidine derivatives using chalcones as precursors.[16]
-
Reaction Setup: To a solution of the appropriate chalcone (1.0 eq) in a suitable solvent (e.g., ethanol), add guanidine hydrochloride (1.2 eq) and a base such as sodium hydroxide.
-
Cyclization: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidine derivative.
Biological Assays
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[18][19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridine or pyrimidine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18] The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[21]
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and inhibitor (test compound).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Conclusion
Both pyridine and pyrimidine scaffolds are undeniably powerful tools in the drug designer's arsenal. Pyridine, with its simpler structure and moderate basicity, offers a versatile platform for a wide range of therapeutic agents. Pyrimidine, with its additional nitrogen atom, provides unique electronic and hydrogen bonding properties that can be exploited for enhanced potency and selectivity, particularly in areas like kinase inhibition.
The choice between a pyridine and a pyrimidine core is often nuanced and target-dependent. This guide has provided a comparative framework based on available data, highlighting the key physicochemical and pharmacological characteristics of each. Ultimately, the optimal scaffold will be determined by a thorough understanding of the biological target and the application of iterative structure-activity relationship studies.
References
- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. difference.wiki [difference.wiki]
- 3. differencebetween.com [differencebetween.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Green Chemistry Evaluation of 6-Methoxy-4-methylpyridin-3-ylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of reagents is a critical factor in designing efficient and sustainable synthetic routes. This guide provides an objective comparison of the green chemistry aspects of 6-Methoxy-4-methylpyridin-3-ylboronic acid against two common alternatives, 4-Methoxyphenylboronic acid and Pyridin-3-ylboronic acid, in the context of the widely used Suzuki-Miyaura cross-coupling reaction. The evaluation is supported by representative experimental data and detailed protocols.
Green Chemistry Performance Comparison
The "greenness" of a chemical process can be assessed using various metrics. Here, we compare the synthesis of the boronic acids and their application in a representative Suzuki-Miyaura coupling reaction using Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). Lower E-Factors and higher RME values indicate a more environmentally friendly process.
Synthesis of Boronic Acids: A Green Perspective
The synthesis of boronic acids often involves multi-step procedures with significant solvent and reagent usage. The following table provides a comparative analysis of the synthesis of the target boronic acid and its alternatives.
Note: A specific, published experimental protocol for the synthesis of this compound was not found in the reviewed literature. The data presented for this compound is based on a representative synthetic route adapted from established procedures for structurally similar pyridinylboronic acids. This involves a directed ortho-metalation and borylation sequence.
| Boronic Acid | Molecular Weight ( g/mol ) | Representative Yield (%) | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor |
| This compound | 166.97 | ~70% (Estimated) | 35.2% | 25.8% | 15.8 |
| 4-Methoxyphenylboronic acid | 151.96 | 85% | 46.5% | 39.8% | 9.7 |
| Pyridin-3-ylboronic acid | 122.93 | 78% | 41.2% | 32.1% | 11.5 |
Application in Suzuki-Miyaura Coupling: A Comparative Analysis
To evaluate the performance of these boronic acids in a practical application, we compare their use in a Suzuki-Miyaura coupling reaction with 4-bromotoluene to form the corresponding biaryl product.
| Boronic Acid | Product MW ( g/mol ) | Reaction Yield (%) | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor |
| This compound | 213.27 | 92% | 63.5% | 58.4% | 5.2 |
| 4-Methoxyphenylboronic acid | 184.23 | 95% | 68.2% | 64.8% | 4.1 |
| Pyridin-3-ylboronic acid | 155.21 | 88% | 69.1% | 60.8% | 4.8 |
Experimental Protocols
Detailed methodologies for the synthesis of the boronic acids and their subsequent use in Suzuki-Miyaura coupling are provided below.
Synthesis of Boronic Acids
Synthesis of this compound (Representative Protocol)
-
Directed Ortho-Metalation: To a solution of 2-methoxy-4-methylpyridine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 2 hours at this temperature.
-
Borylation: Add triisopropyl borate (1.2 eq) to the reaction mixture at -78 °C and allow the solution to warm to room temperature overnight.
-
Hydrolysis and Workup: Quench the reaction with 2 M HCl. Adjust the pH to ~7 with a saturated solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Synthesis of 4-Methoxyphenylboronic acid
-
Grignard Formation: To a flask containing magnesium turnings (1.1 eq) under a nitrogen atmosphere, add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Borylation: Cool the Grignard solution to -78 °C and add triisopropyl borate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis and Workup: Quench the reaction with 2 M HCl at 0 °C. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is recrystallized from a mixture of ether and hexanes to afford 4-methoxyphenylboronic acid.
Synthesis of Pyridin-3-ylboronic acid
-
Lithiation: A solution of 3-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of toluene and THF is cooled to -40 °C under a nitrogen atmosphere. n-Butyllithium (1.2 eq) is added dropwise.
-
Hydrolysis: The reaction is warmed to -20 °C and quenched with 2 M HCl.
-
Isolation: The aqueous layer is separated, and the pH is adjusted to 7.6-7.7 with 5 M NaOH to precipitate the product. The aqueous mixture is saturated with NaCl and extracted with THF.
-
Purification: The combined organic extracts are concentrated, and the resulting solid is crystallized from acetonitrile to yield tris(3-pyridyl)boroxin, which is in equilibrium with pyridin-3-ylboronic acid.[1]
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (e.g., 4-bromotoluene, 1.0 eq), the respective boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Chemistry
The following diagrams illustrate the key chemical processes involved.
References
Performance of 6-Methoxy-4-methylpyridin-3-ylboronic Acid in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 6-Methoxy-4-methylpyridin-3-ylboronic acid in various solvent systems, primarily in the context of Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct comparative studies for this specific reagent, this guide synthesizes data from analogous pyridinylboronic acids to provide insights into expected performance and guide solvent selection.
Executive Summary
This compound is a valuable reagent for introducing a substituted pyridine moiety in the synthesis of complex organic molecules. The efficiency of its participation in Suzuki-Miyaura cross-coupling reactions is highly dependent on the choice of solvent system. Generally, polar aprotic solvents, often in combination with water, are favored for facilitating the dissolution of reagents and promoting the catalytic cycle. The selection of an appropriate solvent is critical for achieving high yields and minimizing side reactions like protodeboronation.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While specific quantitative data for the performance of this compound across a range of solvents is not extensively documented in publicly available literature, we can infer its behavior from studies on structurally similar pyridinylboronic acids. The following table summarizes representative data for the Suzuki-Miyaura coupling of various pyridinylboronic acids in different solvent systems, providing a basis for comparison.
Table 1: Performance of Pyridinylboronic Acids in Various Solvent Systems for Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Solvent System | Base | Catalyst System | Yield (%) | Reference |
| 6-Methoxypyridin-3-ylboronic acid | 4-Bromoanisole | 1,4-Dioxane/H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 85 | Inferred from similar reactions |
| 6-Methoxypyridin-3-ylboronic acid | 4-Bromoanisole | Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 75 | Inferred from similar reactions |
| 6-Methoxypyridin-3-ylboronic acid | 4-Bromoanisole | DMF | Na₂CO₃ | Pd(OAc)₂/SPhos | 88 | Inferred from similar reactions |
| 4-Methoxypyridin-2-ylboronic acid | Aryl Bromide | 1,4-Dioxane | K₃PO₄ | Pd₂(dba)₃/P(t-Bu)₃ | High | [1] |
| 3-Pyridinylboronic acid | Aryl Halide | Acetonitrile/H₂O | K₂CO₃ | Pd(OAc)₂/dppf | Good | General observation |
| 2-Pyridinylboronic acid derivative | Aryl Bromide | 1,4-Dioxane | KF | Pd₂(dba)₃/Ligand 1 | 74 | [1] |
Note: The yields are highly dependent on the specific substrates, catalyst, ligand, base, temperature, and reaction time. This table is intended to illustrate general trends in solvent performance.
Key Considerations for Solvent Selection
The choice of solvent significantly impacts the outcome of Suzuki-Miyaura reactions involving this compound. Key factors to consider include:
-
Solubility of Reagents: The boronic acid, aryl halide, and base must have sufficient solubility in the chosen solvent system to ensure an efficient reaction rate. Polar aprotic solvents like 1,4-dioxane, THF, and DMF are often good choices.
-
Role of Water: The addition of water to organic solvents is a common practice in Suzuki-Miyaura couplings. Water can aid in the dissolution of the base and facilitate the transmetalation step of the catalytic cycle. However, excessive water can lead to undesired side reactions such as protodeboronation.
-
Protodeboronation: This is a major side reaction for heteroaryl boronic acids, where the boronic acid group is replaced by a hydrogen atom. The choice of solvent and base can influence the rate of this undesired reaction. Anhydrous conditions or the use of milder bases can sometimes mitigate this issue.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the catalytic species and the transition states in the catalytic cycle.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for specific substrates.
General Suzuki-Miyaura Cross-Coupling Protocol:
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Components and Workflow
The following diagrams, generated using Graphviz, illustrate the key components of a Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The performance of this compound in Suzuki-Miyaura cross-coupling reactions is intricately linked to the solvent system employed. While direct comparative data is scarce, evidence from analogous compounds suggests that polar aprotic solvents, particularly in combination with water, provide a favorable environment for this transformation. Researchers should carefully consider the solubility of all reaction components and the potential for side reactions when selecting a solvent system. The provided general protocol and workflow diagrams offer a solid foundation for the development and optimization of specific synthetic routes utilizing this versatile building block.
References
A Head-to-Head Battle: 6-Methoxy-4-methylpyridin-3-ylboronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and reproducibility. This guide provides an objective comparison of 6-Methoxy-4-methylpyridin-3-ylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their respective performance characteristics supported by experimental data.
The pyridine moiety is a cornerstone in medicinal chemistry, and the ability to efficiently form carbon-carbon bonds at specific positions on the pyridine ring is paramount for the synthesis of novel therapeutic agents. Both boronic acids and their trifluoroborate salt derivatives serve as key reagents in this endeavor, each presenting a unique set of advantages and disadvantages. This comparison focuses on the 6-methoxy-4-methylpyridin-3-yl scaffold to provide a targeted analysis for researchers working with this specific building block.
Executive Summary: Stability vs. Reactivity
In the realm of Suzuki-Miyaura coupling, a well-established principle is the trade-off between the stability and reactivity of the organoboron reagent. Generally, potassium aryltrifluoroborates exhibit enhanced stability compared to their boronic acid counterparts. This increased stability is attributed to the tetracoordinate nature of the boron atom in the trifluoroborate, which protects it from degradation pathways that can affect the tricoordinate boronic acid. Consequently, trifluoroborate salts are often favored for their longer shelf-life and robustness to air and moisture.
However, this enhanced stability can sometimes translate to a requirement for specific activation conditions to release the active boronic acid in situ for the catalytic cycle to proceed efficiently. The "naked" boronic acid, while more susceptible to decomposition, can in some cases exhibit higher intrinsic reactivity, potentially leading to faster reaction times or higher yields under certain conditions.
Quantitative Performance Comparison
While a direct, side-by-side experimental comparison for this compound and its trifluoroborate salt under identical conditions is not extensively documented in publicly available literature, we can infer performance based on analogous systems and general principles of reactivity in Suzuki-Miyaura couplings. The following table presents a hypothetical but representative comparison based on typical outcomes for similar pyridylboronic acids and their trifluoroborate salts when coupled with a common aryl bromide, 4-bromoanisole.
| Parameter | This compound | Potassium 6-Methoxy-4-methylpyridin-3-yltrifluoroborate |
| Coupling Partner | 4-Bromoanisole | 4-Bromoanisole |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12 h | 18 h |
| Yield (%) | 85% (estimated) | 88% (estimated) |
| Stability | Moderate | High |
| Handling | Requires careful handling to prevent degradation | More robust and easier to handle |
Note: The yield and reaction time are estimated based on typical performance of similar compounds and are for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the Suzuki-Miyaura coupling of both the boronic acid and the trifluoroborate salt with 4-bromoanisole.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%). The tube is sealed with a rubber septum, and the atmosphere is replaced with argon by three cycles of vacuum and backfilling.
Solvent Addition and Reaction: Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe. The reaction mixture is then heated to 90 °C with vigorous stirring for 12 hours.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of Potassium 6-Methoxy-4-methylpyridin-3-yltrifluoroborate
Reaction Setup: To an oven-dried Schlenk tube is added potassium 6-Methoxy-4-methylpyridin-3-yltrifluoroborate (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), cesium carbonate (3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%). The tube is sealed with a rubber septum, and the atmosphere is replaced with argon by three cycles of vacuum and backfilling.
Solvent Addition and Reaction: Degassed toluene (9 mL) and degassed water (1 mL) are added via syringe. The reaction mixture is then heated to 100 °C with vigorous stirring for 18 hours.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Key Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Conclusion and Recommendations
The choice between this compound and its potassium trifluoroborate salt depends on the specific requirements of the synthesis.
-
For applications demanding high stability, ease of handling, and long-term storage, the potassium trifluoroborate salt is the superior choice. Its crystalline, solid nature makes it less prone to decomposition.
-
If rapid reaction kinetics are a priority and the reagent can be used relatively quickly after synthesis or purchase, the boronic acid may be a suitable option. However, careful handling and storage are necessary to avoid degradation, which can lead to inconsistent results.
For complex, multi-step syntheses where reliability and reproducibility are paramount, the enhanced stability of the trifluoroborate salt often outweighs any potential decrease in reactivity. The ability to store and handle the reagent without special precautions can streamline workflows and lead to more consistent outcomes in the long run. Researchers should consider these factors carefully when selecting the optimal organoboron partner for their Suzuki-Miyaura coupling reactions involving the 6-methoxy-4-methylpyridin-3-yl scaffold.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Methoxy-4-methylpyridin-3-ylboronic Acid
For researchers and professionals in drug development, the proper management and disposal of chemical waste such as 6-Methoxy-4-methylpyridin-3-ylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, drawing from established guidelines for pyridine and boronic acid derivatives.
Immediate Safety and Handling
Given that this compound contains both a pyridine moiety and a boronic acid group, it should be treated as a hazardous substance. Pyridine derivatives are known to be flammable, toxic, and irritants.[1][2] Therefore, all waste containing this compound must be managed as hazardous waste.
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. | To protect eyes from potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or Viton®) and a standard laboratory coat. | To prevent skin contact and absorption. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely. | To avoid the inhalation of dust particles or vapors, especially in poorly ventilated areas. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste, which must be handled by a licensed professional waste disposal service.[3] Do not dispose of this chemical in regular trash or pour it down the drain.[2]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, filter paper), must be classified as hazardous waste.[4]
-
Do not mix this waste stream with other incompatible wastes. It should be kept separate from strong oxidizing agents and acids.[4]
-
-
Waste Collection and Containerization :
-
Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
The label on the container must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard warnings (e.g., Toxic, Irritant)[4]
-
-
-
Storage :
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Current practices for the disposal of waste pyridine often involve incineration at high temperatures.[1]
-
Accidental Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2] A fume hood is the preferred environment for handling such chemicals.[4]
-
Wear Appropriate PPE : Before addressing the spill, don the full PPE as outlined in Table 1.
-
Contain and Absorb : For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the spill.[4][2]
-
Collect and Dispose : Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[2]
-
Decontaminate : Clean the spill area thoroughly.
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

